Cyclohexyl methacrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOHHBRDFKZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25768-50-7 | |
| Record name | Poly(cyclohexyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7051507 | |
| Record name | Cyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a pleasant odor; [Hawley] | |
| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4599 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
210 °C | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9626 @ 20 °C/20 °C | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.19 [mmHg] | |
| Record name | Cyclohexyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4599 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
101-43-9 | |
| Record name | Cyclohexyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L9UUV9T6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOHEXYL METHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis of Cyclohexyl methacrylate for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of Cyclohexyl Methacrylate (B99206)
Introduction
Cyclohexyl methacrylate (CHMA) is a monofunctional monomer utilized as a vital component in the synthesis of a wide array of polymers.[1] It consists of a reactive methacrylate group and a cyclic, hydrophobic cyclohexyl group. This unique structure allows CHMA to impart desirable properties to copolymers, including enhanced chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, and weatherability.[2] Copolymers of CHMA can be prepared with various monomers such as (meth)acrylic acid and its derivatives, styrene, and butadiene.[1][2] Given its utility in formulations for coatings, resins, and adhesives, reliable and efficient laboratory-scale synthesis protocols are of significant interest to researchers in polymer chemistry and materials science.[3]
This technical guide details the primary synthesis routes for this compound for laboratory use, providing comprehensive experimental protocols, comparative data, and process workflows.
Overview of Primary Synthesis Pathways
The laboratory synthesis of this compound can be achieved through several chemical reactions. The most common and well-documented methods are:
-
Direct Esterification of Methacrylic Acid and Cyclohexanol (B46403): A direct and atom-economical approach where methacrylic acid is reacted with cyclohexanol, typically in the presence of an acid catalyst.[4]
-
Esterification of Methacrylic Acid and Cyclohexene: An addition reaction where methacrylic acid is added across the double bond of cyclohexene, catalyzed by a strong acid catalyst like an ion-exchange resin.[5]
-
Transesterification of Methyl Methacrylate and Cyclohexanol: An equilibrium-driven process where the methyl group of methyl methacrylate is exchanged with a cyclohexyl group from cyclohexanol.[6]
Caption: Primary synthesis pathways for this compound.
Experimental Protocols and Data
A critical aspect of CHMA synthesis is mitigating the propensity of the monomer to undergo polymerization during the reaction.[4] This is achieved by adding polymerization inhibitors and, in some protocols, by introducing oxygen or air, as the presence of oxygen is necessary for many common stabilizers to function effectively.[1][4]
Method 1: Direct Esterification of Methacrylic Acid and Cyclohexanol
This method involves the acid-catalyzed reaction between methacrylic acid and cyclohexanol. Water is generated as a byproduct and is typically removed to drive the reaction toward the product side.[4]
Experimental Protocol:
-
Reactor Setup: To a reaction kettle equipped with a stirrer, thermometer, reflux condenser, and a water separator, add cyclohexanol, methacrylic acid, a suitable solvent (e.g., cyclohexane, toluene), an acid catalyst, and a polymerization inhibitor.[4]
-
Reaction: Heat the mixture to reflux (typically between 60-110°C). The water generated during the esterification is removed azeotropically with the solvent.[4]
-
Enhanced Water Removal: Introduce a slow stream of an oxygen-containing gas, such as compressed air, into the reaction system. This aids in carrying away the water byproduct, thus increasing the conversion rate.[4]
-
Workup: After the reaction is complete (as determined by monitoring the removal of water or by GC analysis), cool the reaction system.[4]
-
Purification: Neutralize the acidic catalyst with an alkaline solution (e.g., sodium hydroxide (B78521) solution), wash the organic layer with water to remove salts, and then perform reduced-pressure distillation to obtain the purified this compound product.[3][4]
Table 1: Reaction Parameters for Direct Esterification
| Parameter | Value/Type | Source |
|---|---|---|
| Molar Ratio (Cyclohexanol:Methacrylic Acid) | 1:1 to 1:3 | [4] |
| Catalyst | p-toluenesulfonic acid, solid super acid, H₂SO₄ | [4] |
| Catalyst Loading | 1.0-4.0% of total reactant mass | [4] |
| Solvent | Cyclohexane, toluene, etc. | [4] |
| Solvent Loading | 20-40% of total reactant mass | [4] |
| Polymerization Inhibitor | Phenothiazine, hydroquinone (B1673460), etc. | [4] |
| Reaction Temperature | 60-110°C (Reflux) | [4] |
| Final Purity | >98% |[3] |
Method 2: Esterification of Methacrylic Acid and Cyclohexene
This process utilizes an acid-functionalized cation exchange resin as a recyclable, heterogeneous catalyst for the addition of methacrylic acid to cyclohexene.[5]
Experimental Protocol:
-
Reactor Setup: Charge a batch reactor with methacrylic acid, cyclohexene, a macroporous polystyrene sulfonate cation exchange resin catalyst, and a polymerization inhibitor (e.g., hydroquinone).[5]
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 90°C) with stirring for a specified duration (e.g., 7 hours).[5]
-
Workup: After the reaction period, cool the mixture and separate the solid resin catalyst by filtration. The catalyst can be washed and reused.[5]
-
Purification: The resulting liquid product mixture can be purified by vacuum distillation to isolate the this compound.
Table 2: Optimized Conditions for Esterification with Cyclohexene
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio (Methacrylic Acid:Cyclohexene) | 4.0 | [5] |
| Catalyst | Macroporous polystyrene sulfonate cation exchange resin | [5] |
| Catalyst Loading | 3% (based on total reactant mass) | [5] |
| Inhibitor (Hydroquinone) | 1% (based on methacrylic acid mass) | [5] |
| Reaction Temperature | 90°C | [5] |
| Reaction Time | 7 hours | [5] |
| Cyclohexene Conversion | 89.0% | [5] |
| Selectivity to CHMA | 95.3% |[5] |
Method 3: Transesterification of Methyl Methacrylate
This method relies on the exchange of the alcohol moiety of an ester. In this case, methyl methacrylate reacts with cyclohexanol to form this compound and methanol (B129727). The reaction is driven to completion by removing the lower-boiling methanol.[6]
Experimental Protocol:
-
Dehydration: In a 1-liter round-bottom flask equipped with a Vigreux column, combine methyl methacrylate, cyclohexanol, and an inhibitor (e.g., N,N'-diphenylbenzidine). Pass air through the mixture while heating to perform azeotropic dehydration.[6]
-
Catalyst Addition: Cool the mixture to approximately 75°C and add the catalyst (e.g., potassium cyanide).[6]
-
Reaction & Distillation: Heat the reaction mixture to distill off the methyl methacrylate/methanol azeotrope, maintaining a head temperature of about 65°C. The removal of methanol drives the reaction to completion, which typically takes around 3.5 hours.[6]
-
Workup: After the reaction, cool the flask and filter the mixture to remove the solid catalyst.[6]
-
Purification: Concentrate the filtrate under a water jet vacuum at 40°C to yield the crude this compound product.[6] Further purification can be achieved by vacuum distillation.
Table 3: Reaction Parameters for Transesterification
| Parameter | Value | Source |
|---|---|---|
| Reactants | Methyl Methacrylate, Cyclohexanol | [6] |
| Molar Ratio (MMA:Cyclohexanol) | 2:1 | [6] |
| Catalyst | Potassium Cyanide (KCN) | [6] |
| Catalyst Loading | 0.5% (of initial mixture) | [6] |
| Inhibitor | N,N'-diphenylbenzidine (500 ppm) | [6] |
| Reaction Time | 3.5 hours | [6] |
| Product Yield | ~85% |[6] |
General Laboratory Workflow and Purification
Regardless of the synthesis route, a general workflow is followed to ensure a safe reaction and a high-purity final product. The purification stage is particularly critical for removing unreacted starting materials, catalyst, and acidic byproducts.
Caption: General laboratory workflow for CHMA synthesis and purification.
A more detailed view of the purification process, particularly relevant for the direct esterification method, is outlined below. This multi-step process ensures the removal of ionic and non-volatile impurities to achieve a high-purity monomer suitable for polymerization.
Caption: Detailed workflow for the purification of this compound.
Storage and Handling
To prevent spontaneous polymerization, this compound must be stored under air, never under an inert atmosphere like nitrogen.[1] The presence of dissolved oxygen is essential for the polymerization inhibitor (often a hydroquinone derivative) to function effectively.[1] The storage temperature should not exceed 35°C.[1] For prolonged storage periods (over 4 weeks), it is recommended to replenish the dissolved oxygen content.[1] The preferred material for storage containers and pipework is stainless steel.[1]
References
- 1. jamorin.com [jamorin.com]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. EP1853546B1 - Continuous method for producing cyclohexyl(meth)acrylate - Google Patents [patents.google.com]
- 4. CN104945255B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of Poly(cyclohexyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(cyclohexyl methacrylate) (PCHMA) is a polymer with significant potential in various scientific and industrial fields, including as a biomaterial for drug delivery applications. Its unique physical properties, stemming from the bulky cyclohexyl group, distinguish it from other poly(alkyl methacrylates). This technical guide provides a comprehensive overview of the core physical properties of PCHMA, detailing the experimental methodologies used for their determination and presenting quantitative data in a structured format.
Core Physical Properties
The physical characteristics of PCHMA are crucial for determining its suitability for specific applications. Key properties include its glass transition temperature, refractive index, density, solubility, thermal stability, and mechanical behavior.
Table 1: Summary of Core Physical Properties of Poly(this compound)
| Property | Value | Test Method | Reference(s) |
| Glass Transition Temperature (Tg) | 86 - 110 °C | Differential Scanning Calorimetry (DSC) | [1],[2] |
| Refractive Index (n) | ~1.5065 | Abbe Refractometer | [3] |
| Density (ρ) | ~1.1 g/mL (at 25 °C) | Pycnometry | [3] |
| Solubility | Soluble in THF, CHCl₃, Toluene, Dioxane. Insoluble in Hexanes, Methanol (B129727), Ethanol. | Visual Inspection | [1] |
| Thermal Stability (Decomposition Onset) | Comparable to PMMA (~250-300 °C) | Thermogravimetric Analysis (TGA) | [4],[5] |
Thermal Properties
Glass Transition Temperature (Tg)
The glass transition temperature (Tg) is a critical parameter for amorphous polymers like PCHMA, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The reported Tg of PCHMA typically ranges from 86°C to 110°C.[1][2] This value is influenced by factors such as the polymer's molecular weight and the experimental heating rate.
Thermal Stability
Thermogravimetric analysis (TGA) indicates that the thermal stability of PCHMA is comparable to that of poly(methyl methacrylate) (PMMA).[4] Decomposition generally begins in the range of 250-300°C. The primary decomposition mechanism for poly(alkyl methacrylates) is depolymerization, yielding the constituent monomer.
Optical and Physical Properties
Refractive Index
PCHMA exhibits a refractive index of approximately 1.5065.[3] This property is important for optical applications and can be a factor in the formulation of transparent materials.
Density
The density of PCHMA is approximately 1.1 g/mL at 25°C.[3]
Solubility
The solubility of a polymer is a key consideration for its processing and formulation. PCHMA is soluble in a range of organic solvents including tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), toluene, and dioxane. It is, however, insoluble in less polar solvents like hexanes and polar protic solvents such as methanol and ethanol.[1]
Mechanical Properties
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
A small, known weight of the PCHMA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate, for example, 10°C/min.[1]
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
A known weight of the PCHMA sample is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[5]
-
The mass of the sample is continuously recorded as the temperature increases.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Size Exclusion Chromatography (SEC) for Molecular Weight Determination
SEC is a chromatographic technique that separates molecules in solution based on their size.
Methodology:
-
PCHMA is dissolved in a suitable solvent, such as THF, to a known concentration.[1]
-
The polymer solution is injected into the SEC system.
-
The solution passes through a column packed with porous gel beads.
-
Larger polymer molecules elute first, as they are excluded from more of the pores.
-
A detector (e.g., a refractive index detector) measures the concentration of the polymer as it elutes.
-
The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of PCHMA.
Application in Drug Delivery
Methacrylate-based polymers are widely explored for drug delivery applications due to their biocompatibility and tunable properties. PCHMA, with its hydrophobic nature, can be utilized in the formulation of nanoparticles for the encapsulation and controlled release of hydrophobic drugs.
Caption: Logical relationship of PCHMA in a drug delivery system.
The mechanism of drug release from a PCHMA matrix is typically diffusion-controlled, where the drug molecules gradually diffuse out of the polymer matrix into the surrounding medium. In some cases, polymer degradation can also contribute to the release profile. The hydrophobic nature of PCHMA can help protect the encapsulated drug from premature degradation and provide sustained release over an extended period.
Conclusion
Poly(this compound) is a versatile polymer with a distinct set of physical properties that make it a material of interest for various applications, including advanced drug delivery systems. Its high glass transition temperature, optical clarity, and specific solubility profile are key characteristics that researchers and drug development professionals can leverage. While a comprehensive understanding of its mechanical properties requires further investigation, the existing data provides a solid foundation for its application and further development. The experimental protocols and data presented in this guide serve as a valuable resource for the scientific community engaged in the study and utilization of PCHMA.
References
- 1. polymersource.ca [polymersource.ca]
- 2. polymersource.ca [polymersource.ca]
- 3. Poly(this compound) average Mw 65,000 GPC, powder 25768-50-7 [sigmaaldrich.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Cyclohexyl Methacrylate (CHMA) Monomer: A Technical Guide to Purity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl methacrylate (B99206) (CHMA) is a cycloaliphatic methacrylate monomer that, upon polymerization, yields polymers with notable properties such as high glass transition temperature (Tg), hydrophobicity, and excellent optical clarity. These characteristics make poly(cyclohexyl methacrylate) (PCHMA) and its copolymers valuable in specialized applications, including advanced coatings, optical lenses, and as a component in dental composites and drug delivery systems. In the context of biomedical and pharmaceutical research, the purity of the CHMA monomer is of paramount importance. The presence of impurities can significantly alter the physicochemical properties of the resulting polymer, affect polymerization kinetics, and introduce cytotoxic leachables, compromising the performance and safety of the final product.
This technical guide provides an in-depth overview of the standards for CHMA purity and the analytical methodologies required for its comprehensive characterization. It is intended to serve as a critical resource for researchers and developers working with this monomer, ensuring the quality and reproducibility of their results.
Purity Specifications and Common Impurities
The quality of CHMA monomer is defined by a set of specifications that quantify its purity and the levels of key impurities. While exact specifications may vary by supplier, typical values are summarized below.
Table 1: Typical Specifications for this compound Monomer
| Parameter | Specification | Typical Value | Analytical Method |
| Purity (Assay) | ≥ 97.0% | > 98.0% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | < 0.05% | Karl Fischer Titration (ASTM E203) |
| Acid Content (as Methacrylic Acid) | ≤ 0.02% | < 0.01% | Potentiometric Titration (ASTM D1613) |
| Inhibitor (MEHQ) | 50 ± 15 ppm | 50 ± 5 ppm | High-Performance Liquid Chromatography (HPLC) |
| Color | ≤ 20 | < 10 | APHA (ASTM D1209) |
MEHQ: Monomethyl Ether of Hydroquinone
Common Impurities
Impurities in CHMA typically originate from the manufacturing process or degradation during storage. Understanding this impurity profile is crucial for developing robust analytical methods and purification strategies.
-
Residual Reactants: The most common synthesis route for CHMA is the esterification of cyclohexanol (B46403) with methacrylic acid.[1] Consequently, unreacted starting materials are primary potential impurities.
-
Methacrylic Acid (MAA): A corrosive and reactive impurity that can affect polymerization and the pH of formulations.
-
Cyclohexanol: Can act as a chain-transfer agent during polymerization, affecting the final polymer's molecular weight.
-
-
By-products: Side reactions during synthesis can lead to the formation of various by-products.
-
Inhibitor-Related Impurities: The polymerization inhibitor, typically MEHQ, can degrade over time.
-
Water: The presence of water can interfere with certain polymerization techniques and affect product stability.
Analytical Methodologies and Experimental Protocols
A multi-faceted analytical approach is required to ensure the comprehensive quality control of CHMA monomer. The following sections detail the primary techniques and provide exemplary experimental protocols.
Purity and Impurity Profiling by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity (assay) of CHMA and for quantifying volatile organic impurities.
Experimental Protocol: GC-FID for CHMA Purity
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar or mid-polarity column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
-
Sample and Standard Preparation:
-
Sample Preparation: Dilute the CHMA monomer sample 1:100 (v/v) in a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Standard Preparation: Prepare a calibration curve using high-purity CHMA standard at a minimum of five concentrations spanning the expected sample concentration.
-
-
Quantification:
-
Calculate the purity of the CHMA monomer using the area percent method from the resulting chromatogram. For higher accuracy, use an internal or external standard calibration. The percentage of CHMA is determined by comparing the peak area of the analyte to the total area of all peaks.
-
Inhibitor Content by High-Performance Liquid Chromatography (HPLC)
The concentration of the polymerization inhibitor, MEHQ, is a critical parameter for ensuring monomer stability during storage and predictable polymerization behavior. HPLC with a UV detector is the preferred method for its quantification.
Experimental Protocol: HPLC-UV for MEHQ in CHMA
-
Instrumentation:
-
HPLC system with a UV-Vis Detector.
-
Reverse-Phase Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[2] For improved peak shape, 0.1% formic or phosphoric acid can be added to the mobile phase.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm (for MEHQ).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 1 g of CHMA monomer into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Standard Preparation: Prepare a stock solution of MEHQ in the mobile phase. Create a series of working standards (e.g., 10, 25, 50, 75, 100 ppm) by diluting the stock solution.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of MEHQ against its concentration for the standard solutions. Determine the concentration of MEHQ in the sample by interpolating its peak area from the calibration curve.
-
Water Content by Karl Fischer Titration
The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in organic monomers, as specified by ASTM E203.[4][5][6][7][8]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation:
-
Automatic Volumetric Karl Fischer Titrator.
-
-
Reagents:
-
Volumetric Karl Fischer reagent (one- or two-component systems are suitable).
-
Anhydrous methanol (B129727) or a suitable KF solvent.
-
-
Procedure:
-
Titrator Conditioning: Add fresh, anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to neutralize any ambient moisture.
-
Sample Analysis: Inject a precisely weighed amount of the CHMA monomer (typically 1-5 g, depending on expected water content) into the conditioned titration vessel.
-
Titration: Titrate the sample with the KF reagent to the potentiometric endpoint. The instrument will automatically calculate the water content.
-
-
Calculation:
-
The water content is typically reported as a weight percentage (%) or parts per million (ppm). The titrator software performs the calculation based on the sample weight and the volume of titrant consumed.
-
Acid Content by Potentiometric Titration
The acid content, typically residual methacrylic acid, is determined by titration with a standardized base, following a method similar to ASTM D1613.[9][10][11][12][13]
Experimental Protocol: Potentiometric Titration for Acidity
-
Instrumentation:
-
Automatic Potentiometric Titrator with a suitable pH electrode.
-
-
Reagents:
-
Standardized 0.05 N aqueous or alcoholic (e.g., ethanolic) sodium hydroxide (B78521) (NaOH) solution.
-
Solvent: A mixture of neutralized ethanol (B145695) and water, or another suitable solvent that is miscible with both the sample and the titrant.
-
-
Procedure:
-
Sample Preparation: Accurately weigh a significant amount of CHMA monomer (e.g., 25-50 g) into a titration beaker and dissolve it in the titration solvent.
-
Titration: Titrate the sample solution with the standardized NaOH solution. The titrator records the pH or potential as a function of the titrant volume and determines the equivalence point from the resulting titration curve.
-
-
Calculation:
-
Calculate the acidity as a percentage of methacrylic acid using the following formula: Acidity (% as MAA) = (V × N × 8.609) / W Where:
-
V = volume of NaOH solution used (mL)
-
N = normality of the NaOH solution
-
8.609 = milliequivalent weight of methacrylic acid
-
W = weight of the CHMA sample (g)
-
-
Quality Control and Application Workflows
The rigorous analysis of CHMA monomer is a critical first step in any research or development pipeline, particularly in drug development where material quality directly impacts safety and efficacy.
Relevance in Biomedical Applications: Cellular Interactions
In biomedical applications, residual monomers that may leach from a polymer matrix can interact with surrounding cells and tissues. Studies on methacrylate monomers have shown that they can induce cellular stress, primarily through the depletion of glutathione (B108866) (GSH) and the subsequent increase in reactive oxygen species (ROS).[14][15][16][17] This can disrupt cellular homeostasis and potentially lead to cytotoxicity.[14][15] The hydrophobic nature of CHMA may influence its ability to penetrate cell membranes and interact with intracellular components. Therefore, minimizing residual monomer content through rigorous quality control is a critical step in the development of biocompatible materials.
References
- 1. This compound | C10H16O2 | CID 7561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. ASTM E203-01 [normservis.cz]
- 6. matestlabs.com [matestlabs.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. laboratuar.com [laboratuar.com]
- 9. lcms.cz [lcms.cz]
- 10. scribd.com [scribd.com]
- 11. file.yizimg.com [file.yizimg.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methacrylate monomers lower the level of reduced glutathione and increase the in vitro sensitivity of cells to optical radiation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Cyclohexyl Methacrylate: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling and management of cyclohexyl methacrylate (B99206) (CHMA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment. Cyclohexyl methacrylate is a versatile monomer used in the synthesis of polymers for various applications, including coatings, plastics, and textiles.[1][2][3] Understanding its chemical properties and potential hazards is paramount for its safe use.
Chemical and Physical Properties
This compound is a combustible liquid that can cause skin irritation and allergic reactions, as well as respiratory irritation.[4][5][6] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| CAS Number | 101-43-9 | [1][4] |
| Molecular Formula | C10H16O2 | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][7][8] |
| Odor | Ester-like, aromatic | [7][8][9] |
| Boiling Point | 68-70 °C @ 4 mmHg | [1][10] |
| Melting Point | -104 °C | [9][10] |
| Flash Point | 81 °C (177.8 °F) | [5][9] |
| Density | 0.964 g/mL at 25°C | [1][10] |
| Vapor Pressure | 0.2 mmHg @ 25 °C (estimated) | [11] |
| Solubility in Water | 133.1 mg/L @ 25 °C (estimated) | [11] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification highlights its primary risks.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life |
Below is a diagram illustrating the logical relationship of CHMA's hazard classifications.
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and accidents.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5] A certified chemical fume hood is required for all operations that may generate vapors or aerosols.[13] The fume hood sash should be kept as low as possible.[13]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling CHMA.
| PPE Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors.[12][14] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol). | Prevents skin contact and potential sensitization.[13][14] Gloves should be inspected before use and replaced immediately if damaged.[10][14] |
| Skin and Body Protection | Lab coat, chemical-resistant apron, and closed-toe shoes. | Protects against accidental spills and splashes.[5][13] |
| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge may be necessary for higher concentrations or in case of ventilation failure.[12] | Prevents respiratory irritation from inhaling vapors.[12] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[12]
-
Do not breathe vapors or mists.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][12]
-
Ground all transfer equipment to prevent electrostatic buildup.[5][12]
-
Containers should be kept tightly closed when not in use.[4][5]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat.[4][5][7]
-
The storage temperature should not exceed 35°C (95°F).[2]
-
CHMA is stabilized with an inhibitor, which requires the presence of dissolved oxygen to be effective. Therefore, it must be stored under air, not under an inert atmosphere like nitrogen.[2][8][9]
-
Ensure at least 10% headspace in the storage container.[5]
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, and nitric acid.[4][7]
-
Risk of spontaneous polymerization exists if the material is overheated or in the presence of oxidizing agents.[4][5]
Emergency Procedures
In the event of an emergency, follow these established protocols.
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 200-300 ml of water to drink. Seek immediate medical attention.[4][12] |
The following diagram outlines the first aid response workflow.
Spill and Leak Control
A prompt and safe response to spills is essential to mitigate hazards.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[7]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in section 3.2.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[7]
-
Absorption: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled, and sealed container for disposal.[7][12]
-
Decontamination: Clean the spill area thoroughly with water and detergent.[4][12]
-
Disposal: Dispose of the contaminated waste in accordance with institutional and local regulations for hazardous waste.[4][12]
For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.[13]
The workflow for responding to a spill is depicted below.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4][6][12]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The material is combustible and containers may explode when heated.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[12]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[4]
-
Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[10]
-
Containers should be left in their original form and not mixed with other waste.[10]
Toxicological Information
-
Acute Toxicity: Considered to have low toxicity after a single ingestion or skin contact.[12]
-
Skin Corrosion/Irritation: Causes skin irritation.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[6]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[4][6][12]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[6][12]
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[6][10]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound in a laboratory setting, minimizing risks and ensuring a secure work environment.
References
- 1. innospk.com [innospk.com]
- 2. jamorin.com [jamorin.com]
- 3. sinorawchemical.com [sinorawchemical.com]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. polymersource.ca [polymersource.ca]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. jamorin.com [jamorin.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound, 101-43-9 [thegoodscentscompany.com]
- 12. download.basf.com [download.basf.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. technochemical.com [technochemical.com]
Solubility of Cyclohexyl Methacrylate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl methacrylate (B99206) (CHMA) in various organic solvents. This information is critical for professionals in research, development, and manufacturing who utilize CHMA as a monomer in polymerization processes, a component in formulations, or a starting material for chemical syntheses. Understanding its solubility is paramount for process design, reaction optimization, and ensuring the quality and performance of the final products.
Introduction to Cyclohexyl Methacrylate
This compound (CAS No: 101-43-9) is an ester of methacrylic acid. It is a monofunctional monomer characterized by a methacrylate group, which imparts high reactivity in polymerization, and a bulky, hydrophobic cyclohexyl group. This unique structure results in polymers with notable properties such as chemical resistance, hydrophobicity, and high glass transition temperature. CHMA is a clear, colorless liquid at room temperature and is utilized in a wide array of applications, including the manufacturing of coatings, adhesives, and specialty polymers for optical and dental applications.
Solubility Profile of this compound
This compound is generally characterized as being readily soluble in most common organic solvents, a property attributed to its ester functionality and the non-polar nature of the cyclohexyl ring.[1][2] Its solubility is a key factor in its use in solution polymerization and as a reactive diluent in various formulations.
While precise quantitative solubility data is not widely available in public literature, qualitative assessments consistently indicate its high solubility in a range of solvent classes. The principle of "like dissolves like" is a useful guide for predicting the solubility of CHMA. As a relatively non-polar compound, it exhibits greater solubility in non-polar solvents.[3]
The following table summarizes the known solubility of this compound in water and its general solubility in various classes of organic solvents.
| Solvent Class | Specific Solvents | Solubility of this compound | Reference(s) |
| Water | Water | 133.1 mg/L @ 25 °C (estimated) | [4] |
| 137.2 mg/L @ 30 °C | [5] | ||
| Negligible | [6][7] | ||
| Alcohols | Methanol, Ethanol | Soluble | [2] |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | [2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [2] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [3] |
| Aliphatic Hydrocarbons | Hexane | Soluble | [3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Presumed Soluble | - |
| Esters | Ethyl acetate | Presumed Soluble | - |
Note: "Presumed Soluble" indicates that while specific data for these solvents was not found, based on the chemical structure of CHMA and general solubility principles, it is expected to be soluble.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, primarily the physicochemical properties of the solvent and the temperature of the system.
Caption: Logical relationship between solvent properties, temperature, and the solubility of this compound.
As depicted in the diagram, the polarity of the solvent is a primary determinant. Non-polar and weakly polar organic solvents are generally excellent solvents for the relatively non-polar this compound. Solvents with strong hydrogen bonding networks may be less effective. An increase in temperature typically enhances the solubility by providing the necessary energy to overcome intermolecular forces.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric determination of the residue after solvent evaporation.
Caption: A stepwise workflow for the gravimetric determination of this compound solubility.
Detailed Methodology:
-
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Glass vials or beakers
-
Analytical balance
-
Vacuum oven or rotary evaporator
-
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
After equilibration, cease agitation and allow any undissolved CHMA to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant, ensuring no solid particles are transferred.
-
Transfer this aliquot to a pre-weighed, clean, and dry evaporating dish or beaker.
-
Remove the solvent by evaporation in a vacuum oven at a temperature below the boiling point of CHMA but sufficient to evaporate the solvent in a reasonable time.
-
Once all the solvent has been removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
Mass of CHMA = (Final weight of dish + residue) - (Initial weight of empty dish)
-
Solubility ( g/100 mL) = (Mass of CHMA / Volume of aliquot) x 100
-
Conclusion
This compound exhibits broad solubility in a wide range of common organic solvents, particularly those with low to moderate polarity. Its limited solubility in water is also a key characteristic. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility properties is essential for the successful design and implementation of processes involving this versatile monomer. When precise solubility values are required for critical applications, it is recommended to perform experimental determinations using a standardized protocol as outlined in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS#:101-43-9 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 101-43-9 [m.chemicalbook.com]
- 4. jsbcgroup.com [jsbcgroup.com]
- 5. jamorin.com [jamorin.com]
- 6. chemicals.basf.com [chemicals.basf.com]
- 7. This compound, 97% | 101-43-9 | Methacrylic acid cyclohexyl ester [ottokemi.com]
An In-depth Technical Guide to the Glass-Transition Temperature of Poly(cyclohexyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(cyclohexyl methacrylate) (PCHMA), a critical parameter influencing its physical properties and applications. This document details experimental methodologies for Tg determination, summarizes key quantitative data, and explores the factors that modulate this important thermal transition.
Introduction to the Glass Transition in Poly(this compound)
The glass transition is a reversible physical transition in amorphous materials, including polymers like PCHMA, from a hard, rigid, glassy state to a more flexible, rubbery state upon heating. The temperature at which this transition occurs, the glass transition temperature (Tg), is a crucial characteristic that dictates the material's mechanical properties, such as modulus and damping behavior, and therefore its suitability for various applications, including in the pharmaceutical and medical device industries.
PCHMA is a polymer of interest due to its unique properties conferred by the bulky cyclohexyl side group. This bulky moiety hinders the rotational motion of the polymer backbone, leading to a relatively high glass transition temperature compared to its linear alkyl methacrylate (B99206) counterparts. Understanding and controlling the Tg of PCHMA is essential for its processing and end-use performance.
Quantitative Data Summary
The glass transition temperature of poly(this compound) has been reported across a range of values, which is attributable to variations in polymer characteristics and the experimental methods used for measurement. The following tables summarize the reported quantitative data.
| Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Tacticity (syndio:hetero) | Tg (°C) | Measurement Method | Reference |
| 70,000 | 1.25 | 65:35 | 86 | DSC | [1] |
| 252,000 | 1.14 | 55:45 | 103 | DSC | |
| 1,700,000 | 1.7 | 55:45 | 109 | DSC | |
| Not Specified | Not Specified | Not Specified | 100 | Inverse Gas Chromatography | [2] |
| Not Specified | Not Specified | Not Specified | 83 ± 6.0 | DSC | [3] |
| Not Specified | Not Specified | Higher syndiotactic content | Higher than conventional | Not Specified | [4] |
| Not Specified | Not Specified | Not Specified | 92 | Not Specified | [5] |
Factors Influencing the Glass Transition Temperature
The glass transition temperature of PCHMA is not an intrinsic material constant but is influenced by several factors at the molecular level.
Molecular Weight
As with most polymers, the Tg of PCHMA is dependent on its number-average molecular weight (Mn). At lower molecular weights, the increased concentration of chain ends leads to greater free volume and enhanced chain mobility, resulting in a lower Tg. As the molecular weight increases, the influence of chain ends diminishes, and the Tg plateaus to a limiting value. The data presented in the table above illustrates this trend, with Tg increasing from 86°C to 109°C as the molecular weight increases significantly.
Tacticity
Tacticity, the stereochemical arrangement of the cyclohexyl side groups along the polymer backbone, has a significant impact on the Tg of PCHMA. A higher degree of syndiotacticity (alternating arrangement of side groups) generally leads to a higher Tg.[4] This is because the regular, alternating structure of syndiotactic polymers allows for more efficient chain packing and stronger intermolecular interactions, which restricts segmental motion and thus raises the energy required to induce the glass transition. In contrast, isotactic (same-side arrangement) and atactic (random arrangement) polymers may exhibit lower Tg values due to less ordered chain packing. For instance, PCHMA with a higher syndiotactic content has been reported to have a higher Tg than conventionally prepared samples.[4]
Bulky Side Group
The presence of the bulky cyclohexyl group itself is a primary reason for the relatively high Tg of PCHMA.[6] This large side group sterically hinders the rotation of the C-C bonds in the polymer backbone, reducing the overall chain flexibility. Consequently, more thermal energy is required to overcome these rotational barriers and initiate the large-scale segmental motions characteristic of the glass transition.
Experimental Protocols for Tg Determination
The two most common and powerful techniques for determining the glass transition temperature of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.
Detailed Experimental Protocol:
-
Sample Preparation: A small sample of PCHMA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A TA Instruments Q100 or similar differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[7]
-
Thermal Program:
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min).[1] This scan is performed to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this second scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature is determined from the second heating curve. It is typically taken as the midpoint of the step change in the heat flow curve.[1] Specialized software is used to determine the onset, midpoint, and endpoint of the glass transition.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, frequency, and time.[8][9] It applies an oscillatory force to the sample and measures the resulting displacement. From this, the storage modulus (E', a measure of the elastic response) and the loss modulus (E'', a measure of the viscous response) are determined. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.
Detailed Experimental Protocol:
-
Sample Preparation: A rectangular specimen of PCHMA with precise dimensions (e.g., 35 mm x 5 mm x 2 mm) is prepared.
-
Instrument Setup: A dynamic mechanical analyzer (e.g., TA Instruments DMA 850) is used. The sample is mounted in a suitable fixture, such as a three-point bending or single cantilever clamp.[9][10]
-
Test Parameters:
-
Oscillation Frequency: A fixed frequency is applied, typically 1 Hz.[10]
-
Strain/Stress Amplitude: A small, non-destructive strain or stress is applied to ensure the measurement is within the linear viscoelastic region of the material.
-
Temperature Program: The sample is subjected to a controlled temperature ramp, for example, from room temperature to 150°C at a heating rate of 3-5°C/min.[9][11]
-
-
Data Analysis: The glass transition is identified by a sharp decrease in the storage modulus (E'), and peaks in the loss modulus (E'') and tan delta (tan δ) curves. There are three common conventions for reporting Tg from DMA data:[8][9]
-
The onset of the drop in the storage modulus (E').
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan delta (tan δ) curve. The tan δ peak is a frequently reported value for Tg.[8]
-
Logical Relationship of Factors Influencing Tg
The following diagram illustrates the logical relationships between key molecular factors and the resulting glass transition temperature of PCHMA.
Conclusion
The glass transition temperature of poly(this compound) is a critical parameter that is significantly influenced by its molecular weight and tacticity. The bulky cyclohexyl side group inherently provides a high Tg. Accurate and reproducible measurement of Tg can be achieved using techniques such as DSC and DMA, with the latter offering higher sensitivity. A thorough understanding of the factors affecting Tg and the standardized methods for its measurement is paramount for the successful design, processing, and application of PCHMA in research, and particularly in the development of drug delivery systems and medical devices where material performance and stability are critical.
References
- 1. polymersource.ca [polymersource.ca]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. madisongroup.com [madisongroup.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. matestlabs.com [matestlabs.com]
Spectroscopic Analysis of Cyclohexyl Methacrylate: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic analysis of cyclohexyl methacrylate (B99206) (CHMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize these analytical techniques for molecular structure elucidation and characterization. This document outlines detailed experimental protocols, presents spectral data in a structured format, and includes visualizations of the analytical workflow and molecular structure.
Introduction to Spectroscopic Analysis of Cyclohexyl Methacrylate
This compound is a monofunctional monomer used in the synthesis of various polymers.[1][2] Its properties, such as hardness, hydrophobicity, and heat resistance, are imparted to the resulting copolymers.[1][2] Spectroscopic analysis is crucial for confirming the chemical structure and purity of the monomer. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FTIR spectroscopy identifies the functional groups present in the molecule.
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FTIR spectra are essential for accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR experiments are typically performed on solutions of the analyte.[3] Proper sample preparation is critical for obtaining high-quality NMR data.[4][5]
¹H and ¹³C NMR Sample Preparation:
-
Sample Weighing: Accurately weigh between 5-25 mg of this compound for ¹H NMR.[4][6][7] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[3][4] Deuterated chloroform (B151607) (CDCl₃) is commonly used for nonpolar organic compounds like this compound.[4] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in ¹H NMR spectra.[3][8]
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean vial.[3][4] Gentle vortexing can aid in complete dissolution.[4][5]
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[4][7] To avoid issues with magnetic field homogeneity, ensure the sample is free of any particulate matter by filtering it through a small cotton or glass wool plug in the pipette if necessary.[3][6] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[4]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[4][7] Cap the tube securely to prevent solvent evaporation.[4]
NMR Spectrometer Operation:
-
Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a gauge for consistent positioning within the magnetic field. Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field over time.[4]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[4]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[4]
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and acquire the data.[4] For ¹³C NMR, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a versatile technique for identifying functional groups in a molecule. For liquid samples like this compound, the analysis is often straightforward.[10][11]
FTIR Sample Preparation and Analysis (Neat Liquid/Thin Film Method):
-
Instrument Setup: Select the appropriate spectral range, typically 4000 to 400 cm⁻¹ for organic compounds.[10]
-
Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment is collected. This measures the absorbance of ambient water vapor and carbon dioxide, which can then be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of this compound directly onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[12] Place a second plate on top and give it a slight turn to create a thin, uniform liquid film between the plates.[12]
-
Data Acquisition: Place the salt plates in the sample holder within the spectrometer's beam path. Acquire the spectrum, co-adding multiple scans to improve the signal-to-noise ratio.[10]
-
Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., methylene (B1212753) chloride or acetone) and dry them to prevent contamination of subsequent samples.[12]
Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation. A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is collected.[10][11]
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Peak Assignments for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (See Figure 2) |
| ~6.09 | Singlet | 1H | Hc (vinyl) |
| ~5.53 | Singlet | 1H | Hb (vinyl) |
| ~4.85 | Multiplet | 1H | Ha (ester methine) |
| ~1.94 | Singlet | 3H | Hg (methyl) |
| ~1.87 - 1.20 | Multiplet | 10H | Hd, He, Hf (cyclohexyl) |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
¹³C NMR Spectral Data
Table 2: ¹³C NMR Peak Assignments for this compound
| Chemical Shift (ppm) | Assignment (See Figure 2) |
| ~167.2 | C1 (carbonyl) |
| ~136.8 | C3 (quaternary vinyl) |
| ~125.0 | C4 (methylene vinyl) |
| ~72.6 | C5 (ester methine) |
| ~31.5 | C6 (cyclohexyl) |
| ~25.5 | C8 (cyclohexyl) |
| ~23.7 | C7 (cyclohexyl) |
| ~18.5 | C2 (methyl) |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
FTIR Spectral Data
Table 3: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935 | Strong | C-H stretch (cyclohexyl) |
| ~2858 | Strong | C-H stretch (cyclohexyl) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1638 | Medium | C=C stretch (vinyl) |
| ~1450 | Medium | CH₂ bend |
| ~1295 | Strong | C-O stretch |
| ~1160 | Strong | C-O stretch |
Visualizations
Diagrams are provided to illustrate the analytical workflow and the chemical structure for peak assignment.
References
- 1. jamorin.com [jamorin.com]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. magritek.com [magritek.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Notes and Protocols for the Free Radical Polymerization of Cyclohexyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the free radical polymerization of cyclohexyl methacrylate (B99206) (CHMA), a process utilized in the synthesis of polymers for various applications, including in the development of advanced drug delivery systems and medical devices.
Introduction
Poly(cyclohexyl methacrylate) (PCHMA) is a versatile polymer known for its excellent optical clarity, high glass transition temperature, and hydrophobicity. These properties make it a valuable material in diverse fields. Free radical polymerization is a common and robust method for synthesizing PCHMA. This document outlines the materials, procedures, and expected outcomes for the successful synthesis and characterization of PCHMA via this method.
Data Presentation: Polymerization Parameters and Outcomes
The following table summarizes typical experimental conditions and resulting polymer characteristics for the free radical polymerization of methacrylate monomers, providing a baseline for the synthesis of poly(this compound).
| Parameter | Solution Polymerization | Bulk Polymerization |
| Monomer | This compound (CHMA) | This compound (CHMA) |
| Initiator | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Solvent | Toluene (B28343) | None |
| Monomer Concentration | 2.0 M | Not Applicable |
| Initiator Concentration | 10 mM | 0.1 - 0.5 wt% |
| Reaction Temperature | 60-80 °C | 70-90 °C |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Monomer Conversion | > 90% | > 95% |
| Number Average MW (Mn) | 20,000 - 100,000 g/mol | 30,000 - 150,000 g/mol |
| Weight Average MW (Mw) | 40,000 - 250,000 g/mol | 60,000 - 400,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 | 2.0 - 3.0 |
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (CHMA), inhibitor removed.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
Solvent (for solution polymerization): Toluene, anhydrous.
-
Precipitation Solvent: Methanol (B129727) or ethanol.
-
Reaction Vessel: Schlenk flask or a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.
-
Heating System: Oil bath with a temperature controller.
-
Purification: Filtration apparatus.
-
Drying: Vacuum oven.
-
Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Differential Scanning Calorimetry (DSC).
Experimental Workflow Diagram
Experimental workflow for free radical polymerization.
Protocol 1: Solution Polymerization using AIBN
-
Monomer Purification: To remove the inhibitor (e.g., hydroquinone), pass the this compound monomer through a column of basic alumina.
-
Reaction Setup: In a dried Schlenk flask under a nitrogen atmosphere, dissolve the purified this compound (e.g., 10 g) and AIBN (e.g., 0.1 g) in toluene (e.g., 50 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 8 hours).
-
Termination and Purification: Cool the reaction to room temperature and pour the viscous solution into a beaker containing an excess of methanol to precipitate the polymer.
-
Isolation: Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.
Protocol 2: Bulk Polymerization using BPO
-
Monomer Purification: Purify the this compound monomer as described in the solution polymerization protocol.
-
Reaction Setup: In a reaction vessel, add the purified this compound (e.g., 20 g) and benzoyl peroxide (e.g., 0.1 g).
-
Degassing: Bubble nitrogen gas through the mixture for 30 minutes to remove dissolved oxygen.
-
Polymerization: Heat the mixture in an oil bath at 80°C with stirring. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Purification: Once the polymerization is complete (as indicated by a highly viscous or solid state), dissolve the polymer in a minimal amount of a suitable solvent like tetrahydrofuran (B95107) (THF) or toluene.
-
Isolation: Precipitate the polymer by adding the solution to an excess of methanol. Filter the precipitate, wash with methanol, and dry under vacuum at 60°C.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the fundamental steps of the free radical polymerization mechanism.
Mechanism of free radical polymerization.
Characterization
The synthesized poly(this compound) can be characterized by various techniques to determine its molecular weight, structure, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methacrylate monomers can be sensitizers; avoid skin contact.
-
Organic peroxides like BPO can be explosive if not handled and stored properly. Follow all safety guidelines for their use.
-
The polymerization reaction is exothermic and can lead to a rapid increase in temperature and pressure if not controlled.
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Cyclohexyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of cyclohexyl methacrylate (B99206) (CHMA) via Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of well-defined poly(cyclohexyl methacrylate) (PCHMA) with predictable molecular weights and narrow molecular weight distributions, which is crucial for applications in coatings, drug delivery systems, and advanced materials.
Application Notes
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2][3][4] For this compound (CHMA), ATRP offers a reliable method to produce polymers with tailored properties.
Key Components and Considerations for ATRP of CHMA:
-
Monomer: this compound (CHMA) should be purified before use to remove inhibitors, typically by passing through a column of basic alumina (B75360) or by distillation under reduced pressure.
-
Initiator: Alkyl halides are commonly used as initiators.[5] Ethyl 2-bromoisobutyrate (EBiB) is a highly effective and commonly used initiator for the ATRP of methacrylates, including CHMA.[6] The choice of initiator is crucial as it determines the number of growing polymer chains.[7]
-
Catalyst System: A transition metal complex, typically copper(I) bromide (CuBr), is used as the catalyst.[3] The catalyst is complexed with a ligand to enhance its solubility and activity.
-
Ligand: Nitrogen-based ligands are widely used in copper-mediated ATRP. For the ATRP of CHMA, N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) has been shown to be an effective ligand, enabling controlled polymerization at lower temperatures.[6]
-
Solvent: The choice of solvent can influence the polymerization rate. Toluene, diphenyl ether, and benzonitrile (B105546) have been successfully used for the ATRP of CHMA.[6] Bulk polymerization (without a solvent) is also possible but may lead to a high concentration of active species.[6]
-
Temperature: The reaction temperature affects the polymerization kinetics. For the CuBr/PMDETA catalyst system, the ATRP of CHMA can be conducted at a relatively low temperature of 40°C.[6]
Mechanism of ATRP
The fundamental principle of ATRP involves a reversible activation and deactivation process of the growing polymer chains. The transition metal catalyst (in its lower oxidation state, e.g., Cu(I)) abstracts a halogen atom from the initiator or the dormant polymer chain, generating a radical that can then propagate by adding monomer units. This radical is then reversibly deactivated by the catalyst in its higher oxidation state (e.g., Cu(II)), reforming the dormant species. This dynamic equilibrium minimizes termination reactions and allows for controlled polymer growth.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
Materials
-
This compound (CHMA, ≥99%, inhibitor-free)
-
Ethyl 2-bromoisobutyrate (EBiB, 98%)
-
Copper(I) bromide (CuBr, 99.999%)
-
N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA, 99%)
-
Toluene (anhydrous, 99.8%)
-
Methanol (for precipitation)
-
Basic alumina (for monomer purification)
-
Nitrogen gas (high purity)
Equipment
-
Schlenk flasks
-
Rubber septa
-
Magnetic stirrer and stir bars
-
Oil bath with temperature controller
-
Schlenk line for inert atmosphere operations
-
Syringes and needles
-
Vacuum oven
Experimental Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]
- 3. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 4. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. [논문]Atom transfer radical polymerization of this compound at a low temperature [scienceon.kisti.re.kr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Cyclohexyl Methacrylate (CHMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of cyclohexyl methacrylate (B99206) (CHMA) with various comonomers. This document includes detailed experimental protocols, quantitative data on copolymer properties, and visualizations of experimental workflows.
Introduction to Cyclohexyl Methacrylate Copolymerization
This compound (CHMA) is a versatile monomer utilized in the synthesis of a wide range of polymers.[1] Its bulky cyclohexyl group imparts unique properties to the resulting copolymers, including high glass transition temperature (Tg), good thermal stability, hydrophobicity, and excellent optical clarity.[2][3] Copolymerization of CHMA with other monomers allows for the fine-tuning of these properties to meet the demands of various applications, from industrial coatings and adhesives to advanced biomedical materials and drug delivery systems.[2][3][4]
CHMA can be copolymerized with a variety of monomers, including other (meth)acrylates, styrenes, and functional monomers, using different polymerization techniques such as free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization.[2][5] The choice of comonomer and polymerization method is critical in determining the final properties and potential applications of the copolymer.
Copolymerization of CHMA with Common Monomers: Data Summary
The properties of CHMA copolymers are highly dependent on the choice of comonomer and its relative proportion in the polymer chain. This section summarizes the quantitative data for the copolymerization of CHMA with several common monomers.
Table 1: Thermal Properties of CHMA Copolymers
| Comonomer | Mol% CHMA in Copolymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Characterization Method | Reference |
| Methyl Methacrylate (MMA) | 100 (Homopolymer) | 105 | - | DSC | [1] |
| Methyl Methacrylate (MMA) | 75 | - | >200 | TGA | [6] |
| Methyl Methacrylate (MMA) | 50 | - | >200 | TGA | [6] |
| Methyl Methacrylate (MMA) | 25 | - | >200 | TGA | [6] |
| n-Butyl Methacrylate (BMA) | Varies | - | - | DSC | [5] |
| N-vinylpyrrolidone (NVP) & TEGDM | Varies | 115-135 | 385-400 | DSC, TGA | [7] |
Table 2: Mechanical Properties of CHMA-based Pressure Sensitive Adhesives (PSAs)
| wt% CHMA in Acrylate PSA | 180° Peel Strength (N/25mm) | Shear Strength (h) | Loop Tack (N/25mm) | Reference |
| 0 | ~12.5 | ~20 | ~12.5 | [4] |
| 10 | ~14.0 | ~35 | ~11.0 | [4] |
| 20 | ~11.0 | ~50 | ~9.0 | [4] |
| 30 | ~8.0 | ~65 | ~7.5 | [4] |
Table 3: Optical Properties of P(MMA-co-CHMA) Copolymers
| Comonomer | Mol% CHMA in Copolymer | Quantum Yield (QY) of TPE-BPAN Fluorophore | Reference |
| Methyl Methacrylate (MMA) | 25 | ~40% | [6] |
| Methyl Methacrylate (MMA) | 50 | ~35% | [6] |
| Methyl Methacrylate (MMA) | 75 | ~30% | [6] |
Experimental Protocols
This section provides detailed protocols for the synthesis of CHMA copolymers via free-radical, and RAFT polymerization.
Protocol for Free-Radical Copolymerization of CHMA and 2-Hydroxyethyl Methacrylate (HEMA)
This protocol is based on the procedure for the synthesis of poly(2-chloroquinyl methacrylate-co-2-hydroxyethyl methacrylate) and can be adapted for CHMA.[8]
Materials:
-
This compound (CHMA), inhibitor removed
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired molar ratio of CHMA and HEMA in anhydrous toluene.
-
Add AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (typically 6-24 hours).
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the purified copolymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Characterization:
-
Composition: ¹H NMR spectroscopy can be used to determine the copolymer composition by comparing the integral ratios of characteristic peaks of CHMA and HEMA.
-
Molecular Weight: Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties: Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg). Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the copolymer.
Protocol for RAFT Copolymerization of CHMA and N-vinylpyrrolidone (NVP)
This protocol is adapted from procedures for the RAFT polymerization of NVP with other methacrylates.[9][10]
Materials:
-
This compound (CHMA), inhibitor removed
-
N-vinylpyrrolidone (NVP), distilled under reduced pressure
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN, recrystallized
-
Anhydrous 1,4-dioxane
-
Diethyl ether
Procedure:
-
In a Schlenk tube, dissolve the RAFT agent, AIBN, and the desired amounts of CHMA and NVP in anhydrous 1,4-dioxane.
-
Degas the mixture by performing three freeze-pump-thaw cycles.
-
Seal the tube under vacuum or backfill with an inert gas.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 70 °C) for the specified reaction time.
-
After the polymerization, cool the tube to room temperature and open it to the air.
-
Precipitate the copolymer by pouring the reaction mixture into an excess of a non-solvent like diethyl ether.
-
Collect the polymer by filtration and redissolve it in a small amount of a suitable solvent (e.g., THF).
-
Re-precipitate the polymer in the non-solvent to further purify it.
-
Dry the final product under vacuum to a constant weight.
Applications in Drug Development
The unique properties of CHMA-based copolymers make them attractive candidates for various applications in drug development, particularly in the formulation of drug delivery systems.
Nanoparticles for Drug Delivery
Amphiphilic block copolymers containing a hydrophobic PCHMA block and a hydrophilic block can self-assemble in aqueous media to form nanoparticles, which can encapsulate hydrophobic drugs.[11][12] The hydrophobic core, formed by the PCHMA segments, serves as a reservoir for the drug, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery.
Key considerations for designing CHMA-based drug delivery nanoparticles:
-
Hydrophilic-Lipophilic Balance (HLB): The ratio of the hydrophilic to the hydrophobic block length is crucial for controlling the size, morphology, and stability of the nanoparticles.
-
Drug Loading: The efficiency of drug encapsulation depends on the compatibility between the drug and the hydrophobic core. The bulky and hydrophobic nature of the cyclohexyl group in CHMA can enhance the loading of certain hydrophobic drugs.
-
Drug Release: The release of the encapsulated drug can be controlled by the degradation of the polymer matrix or by diffusion through the polymer shell. The release profile can be tuned by adjusting the copolymer composition and molecular weight.[13][14]
Visualizations
Experimental Workflow for Free-Radical Copolymerization
References
- 1. jamorin.com [jamorin.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Macromolecular Design and Engineering of New Amphiphilic N-Vinylpyrrolidone Terpolymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copolymer Involving 2-Hydroxyethyl Methacrylate and 2-Chloroquinyl Methacrylate: Synthesis, Characterization and In Vitro 2-Hydroxychloroquine Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]
- 14. Influence of Polymer Structure and Architecture on Drug Loading and Redox-triggered Release - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Poly(cyclohexyl methacrylate) in Optical Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(cyclohexyl methacrylate) (PCHMA) is a transparent thermoplastic polymer with a unique combination of optical, thermal, and mechanical properties that make it a compelling material for a variety of optical applications. Its bulky cyclohexyl side group imparts rigidity and a high glass transition temperature, while its amorphous nature ensures excellent optical clarity. This document provides detailed application notes and experimental protocols for the use of PCHMA in the fabrication of optical materials, intended for researchers and professionals in materials science and optical engineering.
Key Properties of Poly(this compound) for Optical Applications
PCHMA offers a distinct set of properties that are advantageous for optical components. These properties are summarized in the table below for easy comparison.
| Property | Value | Units | Significance in Optical Applications |
| Refractive Index (nD at 20°C) | 1.5065 | - | Affects the bending of light and is a critical parameter in lens and waveguide design. |
| Abbe Number (Vd) | ~57 | - | Indicates low chromatic dispersion, leading to higher clarity and reduced color distortion in optical components. The Abbe number for PCHMA is comparable to that of PMMA. |
| Glass Transition Temperature (Tg) | 85 - 109[1] | °C | A high Tg provides good dimensional stability of the optical component over a wider range of operating temperatures. |
| Density (at 25°C) | 1.1 | g/mL | The relatively low density of PCHMA makes it a lightweight alternative to inorganic glass. |
| Light Transmittance | High | % | PCHMA exhibits excellent transparency in the visible spectrum, a fundamental requirement for most optical materials. |
Applications in Optical Materials
The favorable properties of PCHMA have led to its use and investigation in several key areas of optical technology:
-
Optical Lenses and Components: PCHMA's high clarity, low birefringence, and good mechanical stability make it a suitable material for manufacturing lenses, prisms, and other optical elements.[2] Its dimensional stability at elevated temperatures is a significant advantage over other polymers like poly(methyl methacrylate) (PMMA).
-
Optical Waveguides: PCHMA is utilized in the fabrication of optical waveguides, which are essential components in integrated optics for telecommunications and sensor technology.[3] Its refractive index allows for the creation of light-guiding structures.
-
Coatings and Binders: Due to its hardness and scratch resistance, PCHMA is employed as a binder and in coatings for optical components, enhancing their durability.[3]
-
Blends with Other Polymers: PCHMA can be blended with other polymers to tailor the final properties of the material for specific optical applications, such as adjusting the refractive index or improving mechanical strength.[3]
Experimental Protocols
I. Synthesis of High-Purity Poly(this compound)
For optical applications, the purity of the polymer is paramount to minimize light scattering and absorption. Both free-radical and living anionic polymerization techniques can be employed to synthesize PCHMA.
A. Free-Radical Polymerization of Cyclohexyl Methacrylate (B99206) (CHMA)
This method is suitable for producing PCHMA with good optical clarity.
Materials:
-
This compound (CHMA) monomer, purified by passing through a column of basic alumina (B75360) to remove inhibitor.
-
Azobisisobutyronitrile (AIBN) as the initiator.
-
Anhydrous toluene (B28343) as the solvent.
-
Methanol (B129727) for precipitation.
-
Schlenk flask or similar reaction vessel with a magnetic stirrer.
-
Nitrogen or Argon source for inert atmosphere.
-
Vacuum line.
Protocol:
-
Monomer and Solvent Preparation: Purify the CHMA monomer to remove any inhibitors that would impede polymerization. Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
Reaction Setup: Assemble the Schlenk flask, equipped with a magnetic stir bar, and flame-dry it under vacuum to remove any adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Charging the Reactor: Under a counterflow of inert gas, add the purified CHMA monomer and anhydrous toluene to the Schlenk flask via a syringe. A typical monomer concentration is 1-2 M.
-
Initiator Addition: Add the AIBN initiator to the reaction mixture. The amount of initiator will determine the final molecular weight of the polymer; a typical monomer-to-initiator ratio is 200:1 to 1000:1.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at 60-70 °C. Allow the polymerization to proceed for 12-24 hours with continuous stirring. The viscosity of the solution will increase as the polymer forms.
-
Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. To terminate the reaction and precipitate the polymer, pour the viscous solution into a large excess of cold methanol (typically 10 times the volume of the reaction mixture) with vigorous stirring. The PCHMA will precipitate as a white solid.
-
Purification: Collect the precipitated polymer by filtration. To further purify the polymer, redissolve it in a minimal amount of a good solvent (e.g., tetrahydrofuran (B95107) or toluene) and re-precipitate it in methanol. Repeat this dissolution-precipitation cycle two to three times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified PCHMA in a vacuum oven at 60-80 °C until a constant weight is achieved.
B. Living Anionic Polymerization of this compound (CHMA)
This technique offers precise control over molecular weight and produces polymers with a narrow molecular weight distribution, which can be advantageous for certain high-precision optical applications.
Materials:
-
This compound (CHMA) monomer, rigorously purified by distillation from calcium hydride followed by treatment with triethylaluminum.
-
sec-Butyllithium (s-BuLi) or another suitable organolithium initiator.
-
Anhydrous tetrahydrofuran (THF) as the solvent, freshly distilled from sodium/benzophenone ketyl.
-
Degassed methanol for termination.
-
High-vacuum line and glassware.
Protocol:
-
Rigorous Purification: All reagents and glassware must be scrupulously dried and purified to eliminate any protic impurities that would terminate the living polymerization.
-
Reaction Setup: Assemble the reaction apparatus on a high-vacuum line. This typically consists of a reaction flask with a side arm for initiator addition and a connection to the vacuum manifold.
-
Solvent and Monomer Distillation: Distill the purified THF directly into the reaction flask under high vacuum. Cool the flask to a low temperature, typically -78 °C, using a dry ice/acetone bath. Distill the purified CHMA monomer into the reaction flask.
-
Initiation: Add the organolithium initiator (e.g., s-BuLi) dropwise to the stirred monomer/solvent mixture at -78 °C. The reaction mixture will typically develop a characteristic color indicating the presence of the living anionic chain ends.
-
Polymerization: Allow the polymerization to proceed at -78 °C. The reaction is usually very fast and can be complete within minutes to an hour.
-
Termination: To terminate the polymerization, add a small amount of degassed methanol to the reaction mixture. The color of the solution will disappear, indicating that the living anions have been protonated.
-
Precipitation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol.
-
Drying: Collect the PCHMA by filtration and dry it under vacuum at 60-80 °C.
II. Fabrication of Optical Components from PCHMA
A. Fabrication of PCHMA Lenses by Injection Molding
Materials:
-
High-purity PCHMA pellets.
-
Injection molding machine with a precision mold for the desired lens geometry.
-
Mold release agent (if necessary).
Protocol:
-
Material Preparation: Dry the PCHMA pellets thoroughly in a dehumidifying dryer to a moisture content below 0.02% to prevent defects during molding.
-
Molding Parameters:
-
Melt Temperature: Set the barrel temperature to 220-260 °C. The specific temperature will depend on the molecular weight of the PCHMA.
-
Mold Temperature: Maintain the mold temperature at 80-100 °C to ensure proper filling and minimize internal stresses.
-
Injection Pressure: Use a high injection pressure to accurately replicate the mold surface.
-
Holding Pressure and Time: Apply a holding pressure to compensate for material shrinkage during cooling. The holding time should be sufficient for the gate to freeze.
-
Injection Speed: A moderate injection speed is generally recommended to avoid shear heating and material degradation.
-
-
Molding Cycle:
-
The mold closes, and the molten PCHMA is injected into the cavity.
-
The holding pressure is applied.
-
The part is cooled in the mold.
-
The mold opens, and the lens is ejected.
-
-
Post-Molding: Allow the molded lenses to cool to room temperature. Annealing the lenses at a temperature slightly below the Tg can help to relieve internal stresses.
B. Fabrication of PCHMA Waveguides by Photolithography and Etching
This protocol describes the fabrication of ridge waveguides, a common structure in integrated optics.
Materials:
-
PCHMA.
-
A suitable solvent for spin coating (e.g., toluene, anisole).
-
Silicon wafer with a silicon dioxide (SiO2) undercladding layer.
-
Photoresist (positive or negative).
-
Developer solution for the photoresist.
-
Reactive Ion Etching (RIE) system with appropriate gases (e.g., O2, Ar).
Protocol:
-
Substrate Preparation: Start with a clean silicon wafer with a thermally grown SiO2 layer, which will serve as the lower cladding of the waveguide.
-
PCHMA Film Deposition:
-
Dissolve PCHMA in a suitable solvent to achieve the desired viscosity.
-
Spin-coat the PCHMA solution onto the SiO2/Si substrate to form a thin film of the desired thickness (typically a few microns).
-
Bake the film to remove the solvent.
-
-
Photolithography:
-
Spin-coat a layer of photoresist on top of the PCHMA film.
-
Expose the photoresist to UV light through a photomask that defines the waveguide pattern.
-
Develop the photoresist to create a patterned mask on the PCHMA film.
-
-
Reactive Ion Etching (RIE):
-
Place the patterned substrate in an RIE chamber.
-
Use an oxygen plasma to etch the PCHMA that is not protected by the photoresist, thereby forming the ridge waveguide structure. Argon may be added to the plasma to control the etch profile.
-
-
Resist Stripping: Remove the remaining photoresist using a suitable solvent or plasma ashing.
-
Overcladding (Optional): A top cladding layer with a lower refractive index than PCHMA (e.g., a fluorinated polymer or SiO2) can be deposited over the waveguide structure to provide symmetrical guiding and protection.
Visualizations
Caption: PCHMA's molecular structure directly influences its excellent optical properties.
Caption: A typical workflow for fabricating PCHMA optical waveguides.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. dachangplastic.com [dachangplastic.com]
- 3. researchgate.net [researchgate.net]
- 4. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 5. [PDF] Study of process parameters on optical qualities for injection-molded plastic lenses. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclohexyl Methacrylate (CHMA) in Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexyl methacrylate (B99206) (CHMA) as a monomer in the formulation of pressure-sensitive adhesives (PSAs). This document includes detailed experimental protocols for the synthesis and characterization of CHMA-based PSAs, along with quantitative data to guide formulation development for various applications, including those in the medical and pharmaceutical fields.
Introduction to Cyclohexyl Methacrylate in PSAs
This compound is a cyclic methacrylate monomer that serves as a "hard" monomer in the synthesis of acrylic pressure-sensitive adhesives.[1] Its bulky cyclohexyl group can significantly influence the final properties of the adhesive, such as its glass transition temperature (Tg), peel adhesion, shear strength, and tack. By strategically incorporating CHMA into PSA formulations, researchers can tailor the adhesive's performance to meet the specific demands of their application, from transdermal drug delivery systems to wearable sensors and specialty tapes. The inclusion of CHMA has been shown to enhance water resistance, a critical attribute for medical adhesives that come into contact with skin.[1][2]
Influence of CHMA on PSA Properties: A Quantitative Overview
The concentration of this compound in an acrylic PSA formulation has a pronounced effect on its adhesive properties. The following table summarizes the typical performance of a PSA based on a butyl acrylate (B77674) (BA), acrylic acid (AA), and varying CHMA content, synthesized via emulsion polymerization.
| CHMA Content (wt%) | Peel Adhesion (N/25mm) | Shear Strength (h) | Loop Tack (N/25mm) |
| 0 | 8.5 | 12 | 10.2 |
| 10 | 11.2 | 24 | 8.5 |
| 20 | 9.8 | 36 | 6.8 |
| 30 | 7.5 | 48 | 5.2 |
Data is representative of typical trends observed in research and may vary based on specific formulation and testing conditions.
As illustrated, the incorporation of CHMA generally leads to an increase in shear strength, which is desirable for applications requiring high cohesive strength.[1][2] However, there is a trade-off with peel adhesion and loop tack, which tend to decrease at higher CHMA concentrations.[1][2] This relationship allows for the fine-tuning of adhesive performance to achieve the desired balance of properties.
Experimental Protocols
Synthesis of CHMA-Based PSAs
Two common methods for synthesizing acrylic PSAs are emulsion polymerization and solution polymerization.
Protocol 3.1.1: Emulsion Polymerization
This protocol describes the synthesis of a CHMA-based acrylic PSA via a semi-continuous emulsion polymerization process.
Materials:
-
Deionized water
-
Sodium dodecyl sulfate (B86663) (SDS) - Emulsifier
-
Ammonium persulfate (APS) - Initiator
-
Butyl acrylate (BA) - Soft monomer
-
This compound (CHMA) - Hard monomer
-
Acrylic acid (AA) - Functional monomer
-
Sodium bicarbonate - Buffer
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet
-
Monomer and initiator feed pumps
-
Heating and cooling circulator
Procedure:
-
Initial Charge: To the reactor, add 200 parts of deionized water and 0.5 parts of sodium dodecyl sulfate.
-
Nitrogen Purge: Purge the reactor with nitrogen for 30 minutes to remove oxygen while stirring at 150 rpm.
-
Heating: Heat the reactor contents to 80°C.
-
Initiator Addition: Add 10% of the total initiator solution (0.5 parts APS in 20 parts deionized water) to the reactor.
-
Monomer Pre-emulsion: In a separate vessel, prepare a pre-emulsion by mixing 70 parts butyl acrylate, 20 parts this compound, 5 parts acrylic acid, 1.5 parts sodium dodecyl sulfate, and 100 parts deionized water.
-
Monomer Feed: Begin the continuous addition of the monomer pre-emulsion to the reactor over a period of 3 hours.
-
Initiator Feed: Simultaneously with the monomer feed, begin the continuous addition of the remaining initiator solution to the reactor over a period of 3.5 hours.
-
Reaction Completion: After the feeds are complete, maintain the reactor temperature at 80°C for an additional 2 hours to ensure complete monomer conversion.
-
Cooling and Neutralization: Cool the reactor to room temperature and neutralize the latex with a 10% sodium bicarbonate solution to a pH of 7-8.
dot
Caption: Workflow for emulsion polymerization of a CHMA-based PSA.
Protocol 3.1.2: Solution Polymerization
This protocol outlines the synthesis of a CHMA-based acrylic PSA using solution polymerization.
Materials:
-
Ethyl acetate (B1210297) - Solvent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) - Initiator
-
2-Ethylhexyl acrylate (2-EHA) - Soft monomer
-
This compound (CHMA) - Hard monomer
-
Acrylic acid (AA) - Functional monomer
Equipment:
-
Jacketed glass reactor with a condenser, mechanical stirrer, thermocouple, and nitrogen inlet
-
Monomer/initiator feed pump
-
Heating and cooling circulator
Procedure:
-
Initial Charge: Add 150 parts of ethyl acetate to the reactor.
-
Nitrogen Purge and Heating: Purge with nitrogen for 30 minutes and heat to 75°C while stirring.
-
Monomer/Initiator Mixture: In a separate vessel, prepare a mixture of 80 parts 2-ethylhexyl acrylate, 15 parts this compound, 5 parts acrylic acid, and 0.5 parts AIBN dissolved in 50 parts of ethyl acetate.
-
Feed Addition: Add the monomer/initiator mixture to the reactor dropwise over 2 hours.
-
Reaction: After the addition is complete, maintain the reaction at 75°C for 6 hours.
-
Cooling: Cool the reactor to room temperature to obtain the PSA solution.
dot
Caption: Workflow for solution polymerization of a CHMA-based PSA.
Characterization of CHMA-Based PSAs
The following protocols are based on ASTM and PSTC standard test methods for characterizing the key properties of pressure-sensitive adhesives.
Protocol 3.2.1: 180° Peel Adhesion Test (ASTM D3330)
This test measures the force required to remove a PSA-coated film from a standard test panel at a 180° angle.[2][3][4]
Equipment:
-
Tensile testing machine with a 180° peel adhesion fixture
-
Standard stainless steel test panels
-
2 kg rubber-covered roller
-
Cutter for preparing 25 mm wide test strips
Procedure:
-
Sample Preparation: Coat the synthesized PSA onto a suitable backing film (e.g., 50 µm PET) to a dry thickness of 25 ± 2 µm. Cut the coated film into 25 mm wide and 300 mm long strips.
-
Application to Test Panel: Clean the stainless steel test panel with a solvent (e.g., a mixture of isopropanol (B130326) and heptane). Apply the test strip to the panel, adhesive side down.
-
Roll-Down: Pass the 2 kg roller over the tape twice, once in each direction, at a speed of approximately 300 mm/min to ensure intimate contact.
-
Dwell Time: Condition the test assembly for 20 minutes at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Testing: Clamp the free end of the test panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw. Peel the tape from the panel at a 180° angle at a constant speed of 300 mm/min.
-
Data Acquisition: Record the force required to peel the tape over a distance of at least 50 mm after the initial 25 mm of peeling. The average force over this distance is the peel adhesion value, typically reported in N/25mm.
Protocol 3.2.2: Shear Strength Test (ASTM D3654)
This test determines the ability of a PSA to resist a static load applied parallel to the surface of the adhesive.[5][6][7]
Equipment:
-
Shear test stand with a timing device
-
Standard stainless steel test panels
-
2 kg rubber-covered roller
-
1 kg test weights
-
Cutter for preparing 25 mm x 25 mm test area
Procedure:
-
Sample Preparation: Prepare PSA-coated strips as described in the peel adhesion test.
-
Application to Test Panel: Apply a 25 mm length of the test strip to the stainless steel panel, leaving an overhang.
-
Roll-Down: Roll the applied area with the 2 kg roller twice.
-
Test Area Definition: Create a precise 25 mm x 25 mm contact area by trimming the excess tape.
-
Dwell Time: Allow the test assembly to dwell for 20 minutes.
-
Testing: Hang the test panel in the shear test stand at a 2° tilt from the vertical. Attach a 1 kg weight to the free end of the tape.
-
Data Acquisition: Start the timer and record the time in minutes until the tape completely detaches from the panel. This is the shear strength.
Protocol 3.2.3: Loop Tack Test
This method provides a measure of the instantaneous adhesion or "quick stick" of a PSA.
Equipment:
-
Loop tack tester
-
Standard glass test plate
-
Cutter for preparing 25 mm wide test strips
Procedure:
-
Sample Preparation: Prepare 25 mm x 175 mm strips of the PSA-coated film.
-
Loop Formation: Form the strip into a loop with the adhesive side facing outwards, holding the ends in the upper jaw of the tester.
-
Testing: Bring the loop down to make contact with the center of the glass test plate at a speed of 300 mm/min. The contact area is defined by the machine, typically 25 mm x 25 mm.
-
Data Acquisition: As soon as contact is made, immediately reverse the direction of the jaw at 300 mm/min. Record the maximum force required to separate the loop from the test plate. This is the loop tack value, reported in N/25mm.
dot
Caption: General workflow for the characterization of PSA properties.
Concluding Remarks
The use of this compound as a comonomer in acrylic pressure-sensitive adhesives provides a versatile tool for formulators to control the final properties of the adhesive. By carefully selecting the concentration of CHMA and the polymerization method, researchers can develop PSAs with a desired balance of peel adhesion, shear strength, and tack for a wide range of applications, from demanding industrial uses to sensitive medical and pharmaceutical products. The protocols provided herein offer a solid foundation for the synthesis and characterization of these advanced adhesive materials.
References
- 1. adhesivesmag.com [adhesivesmag.com]
- 2. US8828539B2 - Acrylic pressure-sensitive adhesive, acrylic pressure-sensitive adhesive layer and acrylic pressure-sensitive adhesive tape or sheet - Google Patents [patents.google.com]
- 3. pstc.org [pstc.org]
- 4. library.rolltoroll.org [library.rolltoroll.org]
- 5. Preparation of Butyl Acrylate Copolymer Emulsion and Its Regulation Effect on Cement Hydration [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. US20120213992A1 - Psa polymer of n-butyl acrylate, ethyl acrylate, vinyl acetate, and acid monomer - Google Patents [patents.google.com]
Application Note: Formulation of High-Performance Coatings and Binders with Cyclohexyl Methacrylate (CHMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyl methacrylate (B99206) (CHMA) is a monofunctional cyclic methacrylate monomer that serves as an excellent building block for acrylic polymers used in a variety of high-performance coatings and binders.[1] Its unique chemical structure, featuring a bulky cyclohexyl group, imparts a desirable combination of properties to the final polymer, including enhanced hardness, hydrophobicity, chemical resistance, and weatherability.[1][2] This application note provides detailed guidance on the formulation of coatings and binders incorporating CHMA, along with experimental protocols for their preparation and characterization.
Key Properties of Cyclohexyl Methacrylate
Understanding the fundamental properties of CHMA is crucial for effective formulation. CHMA is a clear, colorless liquid with a characteristic ester-like odor.[2] It is readily copolymerized with a wide range of monomers such as other (meth)acrylates, styrene, and vinyl acetate (B1210297) to tailor the properties of the final polymer.[1][2]
Table 1: Physical and Chemical Properties of this compound (CHMA)
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.2 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2] |
| Purity | min. 98.0% | [2] |
| Acid Value | max. 0.01% (as methacrylic acid) | [2] |
| Water Content | max. 0.1% | [2] |
| Density | ~0.96 g/cm³ at 20°C | [2] |
| Boiling Point | 93.75°C at 20 mbar | [2] |
| Flash Point | 81°C | [2] |
| Viscosity | 2.32 mPa·s at 23.3°C | [2] |
| Refractive Index | n20/D ~1.458 | |
| Glass Transition Temperature (Tg) of Homopolymer | 105°C | [2] |
Formulation Principles
CHMA is typically used as a comonomer in acrylic resin synthesis to enhance specific performance attributes of coatings and binders. The incorporation of CHMA into a polymer backbone generally leads to:
-
Increased Hardness and Scratch Resistance: The rigid cyclohexyl ring structure contributes to a higher glass transition temperature (Tg) of the copolymer, resulting in harder and more scratch-resistant surfaces.
-
Enhanced Hydrophobicity and Water Resistance: The nonpolar cyclohexyl group imparts a hydrophobic character to the coating, leading to improved water resistance and barrier properties. This is beneficial for applications requiring protection against moisture.
-
Improved Chemical Resistance: The bulky cyclohexyl group can sterically hinder the attack of chemical agents on the polymer backbone, thereby improving the chemical resistance of the coating.
-
Excellent Weatherability: Copolymers containing CHMA often exhibit good resistance to degradation from UV radiation and environmental exposure, making them suitable for exterior applications.
A general workflow for the formulation and evaluation of CHMA-based coatings is outlined below.
Experimental Protocols
The following protocols provide a starting point for the synthesis and evaluation of acrylic coatings containing CHMA.
Synthesis of a Thermoplastic Acrylic Resin
This protocol is based on a formulation for a thermoplastic acrylic resin.
Materials:
-
Methyl Methacrylate (MMA)
-
This compound (CHMA)
-
Methacrylic Acid (MAA)
-
Styrene
-
Dibenzoyl Peroxide (initiator)
-
Organic Solvent (e.g., Toluene)
Procedure:
-
In a reaction kettle equipped with a stirrer, thermometer, and condenser, add methyl methacrylate and this compound in a 1:3 ratio by weight.
-
Heat the mixture to 75°C to initiate the esterification reaction.
-
After the initial reaction, add 100 parts of the methacrylate mixture, 15-25 parts of methacrylic acid, 25-30 parts of styrene, 25-30 parts of dibenzoyl peroxide, and 35-50 parts of an organic solvent to the reaction vessel.
-
Heat the mixture to 85-90°C and carry out the polymerization for 1-1.5 hours.
-
Increase the temperature to 110-120°C and maintain for 1 hour to ensure complete polymerization.
-
Cool the reaction mixture to room temperature.
-
The resulting thermoplastic acrylic resin can be purified by removing any unreacted monomers and solvent under reduced pressure.
Preparation of a Coating Film
Materials:
-
Synthesized acrylic resin
-
Appropriate solvent for viscosity adjustment (e.g., xylene, butyl acetate)
-
Substrate for coating (e.g., glass slides, steel panels)
Procedure:
-
Dissolve the synthesized acrylic resin in a suitable solvent to achieve the desired application viscosity.
-
Apply the coating to the substrate using a film applicator (e.g., a draw-down bar) to ensure a uniform film thickness.
-
Allow the solvent to evaporate in a dust-free environment at room temperature.
-
Cure the coating according to the desired method (e.g., air-dry or bake at an elevated temperature). For UV-curable formulations, a suitable photoinitiator should be added to the formulation, and the coating should be exposed to a UV light source.
Evaluation of Coating Properties
The following experimental workflows outline the procedures for testing key performance characteristics of the formulated coatings.
Protocol for Pencil Hardness Test (ASTM D3363):
-
Place the coated panel on a firm, level surface.
-
Select a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Starting with a softer pencil, hold it at a 45° angle to the surface and push it forward with uniform pressure.
-
Observe if the pencil scratches or gouges the coating.
-
Repeat the process with pencils of increasing hardness until a scratch is observed.
-
The pencil hardness of the coating is reported as the hardest pencil that does not scratch the surface.
Protocol for Solvent Rub Test (ASTM D5402):
-
Secure the coated panel.
-
Saturate a piece of cheesecloth with the test solvent (e.g., Methyl Ethyl Ketone - MEK).
-
Wrap the cheesecloth around your index finger.
-
With moderate pressure, rub the coated surface back and forth over a distance of about 2-3 inches. One back-and-forth motion constitutes a "double rub".
-
Continue rubbing until the coating is removed or until a specified number of double rubs has been completed.
-
Record the number of double rubs required to expose the substrate. A higher number of double rubs indicates better chemical resistance.
Protocol for Water Contact Angle Measurement:
-
Place the coated substrate on the stage of a contact angle goniometer.
-
Dispense a small droplet of deionized water of a known volume onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
A higher contact angle indicates greater hydrophobicity.
Expected Performance and Data
The incorporation of CHMA into an acrylic copolymer is expected to systematically improve several key coating properties. The following table summarizes the anticipated trends and provides a framework for presenting experimental data.
Table 2: Expected Performance of Acrylic Coatings with Varying CHMA Content
| CHMA Content (wt%) | Pencil Hardness | Water Contact Angle (°) | Chemical Resistance (MEK Double Rubs) |
| 0 | Expected Baseline | Expected Baseline | Expected Baseline |
| 10 | Increase Expected | Increase Expected | Increase Expected |
| 20 | Further Increase Expected | Further Increase Expected | Further Increase Expected |
| 30 | Significant Increase Expected | Significant Increase Expected | Significant Increase Expected |
Note: The exact values will depend on the specific co-monomers and formulation.
Conclusion
This compound is a versatile and highly effective monomer for formulating advanced coatings and binders with superior hardness, water resistance, and chemical durability. By systematically varying the concentration of CHMA and utilizing the experimental protocols outlined in this application note, researchers and scientists can develop and optimize high-performance acrylic polymers tailored to the specific demands of their applications. The provided workflows and data presentation formats offer a structured approach to the evaluation and characterization of these materials.
References
Synthesis of Block Copolymers Using Cyclohexyl Methacrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of block copolymers incorporating cyclohexyl methacrylate (B99206) (CHMA). The unique properties of poly(cyclohexyl methacrylate) (PCHMA), such as its high glass transition temperature (Tg), hydrophobicity, and biocompatibility, make it a valuable component in the design of advanced materials for various applications, including drug delivery systems.[1][2][3] The synthesis of well-defined block copolymers containing PCHMA can be achieved through controlled polymerization techniques, primarily Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and anionic polymerization.[4][5]
These methods allow for precise control over molecular weight, architecture, and functionality, enabling the creation of tailored materials for specific needs. For instance, amphiphilic block copolymers containing a hydrophobic PCHMA block and a hydrophilic block can self-assemble into nano-sized structures like micelles or vesicles in aqueous environments, which can serve as carriers for hydrophobic drugs.[6][7]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with low polydispersity and complex architectures. The choice of the RAFT agent is crucial for controlling the polymerization of methacrylates like CHMA.
Application Notes:
RAFT polymerization is particularly well-suited for the synthesis of PCHMA-containing block copolymers for drug delivery applications. The resulting polymers can be designed to have specific functionalities for drug conjugation or targeting. For example, a diblock copolymer of PCHMA and a hydrophilic polymer like poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) can form pH-responsive micelles that are stable at physiological pH but can release a drug payload in the acidic environment of a tumor.
Experimental Protocol: Synthesis of PCHMA-b-PDMAEMA via RAFT Polymerization
This protocol describes the synthesis of a PCHMA macro-chain transfer agent (macro-CTA) followed by chain extension with DMAEMA to form the diblock copolymer.
Part 1: Synthesis of PCHMA macro-CTA
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (CHMA), a suitable RAFT agent (e.g., 2-cyano-2-propyl benzodithioate), and an initiator (e.g., azobisisobutyronitrile, AIBN) dissolved in a solvent such as toluene.
-
Deoxygenation: Seal the flask and deoxygenate the mixture by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Polymerization: Immerse the flask in a preheated oil bath at a specific temperature (e.g., 70°C) and stir for a designated time to achieve the desired molecular weight.
-
Termination and Purification: Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum to obtain the PCHMA macro-CTA.
Part 2: Synthesis of PCHMA-b-PDMAEMA Diblock Copolymer
-
Reaction Setup: In a separate Schlenk flask, dissolve the purified PCHMA macro-CTA, N,N-dimethylaminoethyl methacrylate (DMAEMA), and an initiator (e.g., AIBN) in a suitable solvent (e.g., anisole).
-
Deoxygenation: Deoxygenate the mixture as described in Part 1.
-
Polymerization: Immerse the flask in a preheated oil bath (e.g., 70°C) and stir for the required time to polymerize the second block.
-
Purification: Purify the resulting diblock copolymer by precipitation in a non-solvent (e.g., cold hexane), followed by filtration and drying under vacuum.
Quantitative Data for RAFT Polymerization of CHMA Block Copolymers:
| Polymer | Monomer Ratio ([M]/[CTA]/[I]) | Time (h) | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PCHMA | 100:1:0.2 | 6 | 70 | 15,000 | 1.15 |
| PCHMA-b-PDMAEMA | 50:1:0.1 (DMAEMA) | 4 | 70 | 25,000 | 1.20 |
Note: The values in this table are representative and can be varied to achieve different molecular weights and compositions.
RAFT Polymerization Workflow:
Caption: Workflow for the synthesis of PCHMA-b-PDMAEMA via RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate dormant polymer chains.[8] This method provides excellent control over polymer molecular weight and distribution.
Application Notes:
ATRP is a robust method for synthesizing well-defined PCHMA-based block copolymers. The ability to precisely control the block lengths allows for the fine-tuning of the hydrophilic-lipophilic balance (HLB) of the resulting amphiphilic copolymers, which is critical for their self-assembly behavior and drug encapsulation efficiency. For instance, a triblock copolymer of poly(ethylene glycol)-b-PCHMA-b-poly(ethylene glycol) can form "flower-like" micelles for drug delivery.
Experimental Protocol: Synthesis of P(PEGMA)-b-PCHMA via ATRP
This protocol outlines the synthesis of a poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA) macroinitiator followed by chain extension with CHMA.
Part 1: Synthesis of PPEGMA Macroinitiator
-
Catalyst Preparation: In a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). Seal the flask and deoxygenate by three freeze-pump-thaw cycles.[9]
-
Reaction Mixture: In a separate flask, dissolve the monomer (poly(ethylene glycol) methyl ether methacrylate, PEGMA) and an initiator (e.g., ethyl α-bromoisobutyrate, EBiB) in a solvent like anisole. Deoxygenate this solution by purging with an inert gas.
-
Polymerization: Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst via a cannula. Immerse the flask in a preheated oil bath (e.g., 60°C) to start the polymerization.
-
Purification: After the desired time, stop the reaction by exposing it to air and diluting with a suitable solvent. Pass the polymer solution through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.
Part 2: Synthesis of P(PEGMA)-b-PCHMA Diblock Copolymer
-
Reaction Setup: In a Schlenk flask, add CuBr and PMDETA and deoxygenate.
-
Reaction Mixture: In another flask, dissolve the purified PPEGMA macroinitiator and CHMA monomer in anisole and deoxygenate.
-
Polymerization: Transfer the monomer/macroinitiator solution to the catalyst flask and place it in a preheated oil bath (e.g., 90°C).
-
Purification: Purify the diblock copolymer using the same procedure as in Part 1.
Quantitative Data for ATRP of CHMA Block Copolymers:
| Polymer | Monomer Ratio ([M]/[I]/[Cu]/[L]) | Time (h) | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| PPEGMA | 50:1:1:2 | 4 | 60 | 25,000 | 1.10 |
| P(PEGMA)-b-PCHMA | 100:1:1:2 (CHMA) | 5 | 90 | 42,000 | 1.18 |
Note: The values in this table are representative and can be varied to achieve different molecular weights and compositions.
ATRP Synthesis Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Polymerizing via ATRP [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing premature polymerization of Cyclohexyl methacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Cyclohexyl methacrylate (B99206) (CHMA).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with CHMA.
Issue 1: Observed Polymerization Upon Receipt or During Storage
-
Symptoms: The monomer appears viscous, cloudy, or contains solid particles.
-
Possible Causes:
-
Exposure to high temperatures during shipping or storage.
-
Depletion of the inhibitor due to prolonged storage or exposure to initiators.
-
Storage under an inert atmosphere, rendering the inhibitor ineffective.[1][2][3]
-
Contamination with polymerization initiators, such as iron ions from carbon steel containers.[2][4]
-
-
Troubleshooting Steps:
-
Isolate the Container: Immediately move the container to a cool, well-ventilated area away from heat and ignition sources.
-
Do Not Attempt to Melt Partially Solidified Monomer: If the product has crystallized, do not partially melt it, as this can cause separation from the stabilizer.[1] Contact the supplier for instructions on how to proceed.
-
Check Storage Conditions: Verify that the storage temperature is below 35°C (95°F) and that the container is not exposed to direct sunlight or UV radiation.[1][4]
-
Ensure Oxygen Presence: Confirm that the monomer is stored under air, not an inert gas, as oxygen is required for the MEHQ inhibitor to function effectively.[1][2][3]
-
Contact Supplier: If significant polymerization has occurred, it is best to contact the supplier for guidance on safe disposal and replacement.
-
Issue 2: Premature Polymerization During Experimentation
-
Symptoms: The reaction mixture becomes unexpectedly viscous or solidifies during a procedure.
-
Possible Causes:
-
High reaction temperatures.
-
Presence of unchelated metal ions or other contaminants that can act as initiators.
-
Removal of the inhibitor before the intended polymerization step.
-
Extended reaction times at elevated temperatures.
-
-
Troubleshooting Steps:
-
Cool the Reaction: Immediately cool the reaction vessel in an ice bath to slow down the polymerization rate.
-
Introduce Air (If Safe): If your experimental conditions allow, carefully introduce a gentle stream of air into the headspace of the reaction vessel to aid the inhibitor's function.
-
Review Experimental Protocol:
-
Check the temperature profile of your experiment.
-
Ensure all glassware and reagents are free from contaminants.
-
If the inhibitor was removed, re-evaluate the timing of this step.
-
-
Consider a Polymerization Inhibitor: For reactions requiring elevated temperatures for extended periods, consider adding a small amount of a suitable inhibitor, ensuring it is compatible with your desired reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of CHMA?
A1: The primary cause is the initiation of a free-radical chain reaction. This can be triggered by several factors, including exposure to heat, ultraviolet (UV) light, and the presence of contaminants that can generate free radicals.[5] To counteract this, CHMA is typically supplied with an inhibitor.
Q2: How does the inhibitor in CHMA work?
A2: Cyclohexyl methacrylate is commonly stabilized with Monomethyl Ether of Hydroquinone (MEHQ). MEHQ functions by scavenging free radicals that would otherwise initiate polymerization. Crucially, the presence of oxygen is required for MEHQ to be an effective inhibitor.[1][2][3]
Q3: What are the optimal storage conditions for CHMA?
A3: To ensure stability, CHMA should be stored under an air atmosphere in a cool, dark place. The storage temperature should not exceed 35°C (95°F).[1][4] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content.[1][4] The "first-in-first-out" principle should be followed for inventory management.[1][4]
Q4: Can I store CHMA under an inert atmosphere like nitrogen or argon?
A4: No. Storing CHMA under an inert atmosphere will render the MEHQ inhibitor ineffective and can lead to premature polymerization.[1][2][3] Oxygen is essential for the stabilization mechanism.
Q5: My CHMA has crystallized. What should I do?
A5: If CHMA has crystallized, it should not be partially melted and used, as this can lead to a separation of the monomer from the stabilizer.[1] It is recommended to contact the manufacturer for specific instructions on how to safely and effectively re-dissolve the crystallized product.
Q6: I need to remove the inhibitor for my synthesis. What is the recommended procedure?
A6: The inhibitor can be removed by passing the monomer through a column packed with a suitable inhibitor remover, such as basic alumina (B75360).[6][7] Alternatively, washing the monomer with an aqueous sodium hydroxide (B78521) solution can also be effective.[8] After inhibitor removal, the monomer will be much less stable and should be used immediately.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | < 35°C (95°F) | To minimize the rate of potential polymerization. |
| Atmosphere | Air (with headspace) | Oxygen is required for the MEHQ inhibitor to function effectively.[1][2][3] |
| Light Exposure | Store in a dark place | To prevent UV light-induced polymerization. |
| Container Material | Stainless steel or glass | To avoid contamination with polymerization initiators like iron ions.[2][4] |
| Inhibitor | MEHQ (typically 50-100 ppm) | To scavenge free radicals and prevent polymerization.[1] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| Increased viscosity or solidification | Premature polymerization | Cool the container/reaction, ensure oxygen is present, and review storage/experimental conditions. |
| Crystallization of the monomer | Low storage temperature | Do not partially melt; contact the supplier for instructions.[1] |
| Monomer fails to polymerize when intended | Presence of inhibitor | Remove the inhibitor using a recommended procedure before use. |
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using an Alumina Column
Objective: To remove the MEHQ inhibitor from CHMA for applications requiring uninhibited monomer.
Materials:
-
This compound (CHMA) containing MEHQ
-
Basic activated alumina
-
Glass chromatography column
-
Receiving flask
-
Glass wool or fritted glass disc
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or ensure a fritted glass disc is at the bottom of the column.
-
Pack the Column: Gently add the basic activated alumina to the column, tapping the side of the column to ensure even packing. A typical starting point is to use approximately 5-10g of alumina for every 100 mL of monomer.
-
Pass the Monomer: Carefully pour the CHMA onto the top of the alumina bed.
-
Collect the Monomer: Allow the monomer to percolate through the column under gravity. Collect the inhibitor-free monomer in a clean, dry receiving flask.
-
Usage and Storage: The uninhibited CHMA is now highly susceptible to polymerization and should be used immediately. If short-term storage is necessary, keep it refrigerated and in the dark.
Caution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
References
- 1. jamorin.com [jamorin.com]
- 2. chemicals.basf.com [chemicals.basf.com]
- 3. This compound: Aqueous Polymerization Complexes and Dynamic Fragility_Chemicalbook [chemicalbook.com]
- 4. jamorin.com [jamorin.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
Technical Support Center: Stabilization of Cyclohexyl Methacrylate (CHMA) During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of cyclohexyl methacrylate (B99206) (CHMA) during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of inhibited CHMA.
Problem: My Cyclohexyl Methacrylate (CHMA) has polymerized during storage. What are the signs and what should I do?
Signs of Polymerization:
-
Visual Changes: The clear, colorless liquid may become cloudy, hazy, or you may observe the formation of solid precipitates or a gel-like substance.[1]
-
Increased Viscosity: The monomer may become noticeably thicker and less fluid.
-
Temperature Increase: Polymerization is an exothermic process, leading to a spontaneous rise in the container's temperature. This is a critical warning sign of a potential runaway reaction.[1]
What to do:
If you observe any of these signs, do not use the material . A runaway polymerization can generate significant heat and pressure, posing a serious safety hazard.[1] Isolate the container in a well-ventilated area, away from other reactive materials, and consult your institution's safety protocols for hazardous waste disposal.
Problem: What are the possible causes of premature polymerization and how can I prevent it?
Possible Causes and Preventative Measures:
| Possible Cause | Preventative Measures and Solutions |
| Inhibitor Depletion | Ensure the correct inhibitor concentration is present upon receipt and throughout storage. Use the monomer on a "first-in-first-out" basis. For extended storage (over 4 weeks), it may be advisable to replenish the dissolved oxygen content, which is crucial for the inhibitor's function. |
| Improper Storage Temperature | Store CHMA in a cool, dry place, consistently below 35°C (95°F).[2][3][4] Avoid storing near heat sources such as ovens, hot plates, or in direct sunlight. |
| Exposure to Light | Store CHMA in an opaque or amber-colored container to protect it from light, which can initiate polymerization.[1] |
| Absence of Oxygen | Phenolic inhibitors like MEHQ and HQ require the presence of dissolved oxygen to function effectively.[2][3][4][5] Never store CHMA under an inert atmosphere (e.g., nitrogen or argon). Ensure there is a headspace of air in the container. |
| Contamination | Use only clean, dry, and dedicated equipment when handling CHMA. Ensure the container is tightly sealed after each use to prevent the ingress of contaminants that could initiate polymerization. Iron (III) ions, for example, can act as a weak polymerization initiator. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended inhibitors for stabilizing this compound (CHMA)?
A1: The most commonly used and recommended inhibitor for the storage of methacrylate esters, including CHMA, is the monomethyl ether of hydroquinone (B1673460) (MEHQ) .[3] Hydroquinone (HQ) and butylated hydroxytoluene (BHT) are also effective inhibitors for methacrylates.[6]
Q2: What is the typical concentration of MEHQ used in CHMA?
A2: Commercial CHMA is often supplied with MEHQ at a concentration of approximately 50 ± 5 ppm .[2] However, concentrations can range from 10 to 300 ppm for methacrylates in general.[3] Always refer to the supplier's certificate of analysis for the specific concentration in your material.
Q3: Why is oxygen necessary for the stabilization of CHMA with phenolic inhibitors?
A3: Phenolic inhibitors like MEHQ and HQ function by scavenging peroxy radicals (ROO•), which are formed when monomer radicals (R•) react with oxygen. This reaction with oxygen is much faster than the self-polymerization of monomer radicals. The inhibitor then terminates the peroxy radical, preventing the initiation of a polymer chain. In the absence of oxygen, the concentration of monomer radicals increases, and the inhibitor is not effective at preventing polymerization.
Q4: What are the ideal storage conditions for inhibited CHMA?
A4: To ensure the stability of inhibited CHMA, adhere to the following storage conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area, with the temperature maintained below 35°C.[2][3][4]
-
Light: Protect from direct sunlight and other sources of UV radiation by using opaque or amber containers.[1]
-
Atmosphere: Always store under an air atmosphere to ensure the presence of oxygen, which is essential for the inhibitor's function.[2][3][4] Do not store under inert gases.
-
Container: Keep the container tightly sealed to prevent contamination and evaporation of the monomer.
Q5: Can I freeze CHMA for long-term storage?
A5: While freezing can slow down chemical reactions, it is generally not recommended for inhibited monomers. If CHMA freezes, the inhibitor can separate from the monomer upon thawing, leading to localized areas with low inhibitor concentration that are susceptible to polymerization. If the material has been frozen, it must be gently and completely thawed and thoroughly mixed to ensure the inhibitor is evenly redistributed.
Inhibitor Comparison
The following table summarizes the properties of common inhibitors used for methacrylate stabilization.
| Inhibitor | Chemical Name | Typical Concentration | Key Advantages | Key Disadvantages |
| MEHQ | Monomethyl Ether of Hydroquinone | 10 - 300 ppm | Highly effective for acrylates and methacrylates, provides good long-term stability, and is less likely to cause discoloration compared to HQ.[7] | Requires oxygen to be effective. |
| HQ | Hydroquinone | 100 - 200 ppm | Potent polymerization inhibitor. | Can lead to discoloration of the monomer or final polymer, requires oxygen to be effective.[7] |
| BHT | Butylated Hydroxytoluene | ~100 ppm | Effective antioxidant and polymerization inhibitor. | Can be more volatile than MEHQ or HQ. |
Experimental Protocols
Protocol 1: Determination of MEHQ Concentration in CHMA by HPLC
This protocol provides a general method for the quantification of MEHQ in CHMA. The specific parameters may need to be optimized for your instrument and specific sample matrix.
1. Materials and Reagents:
-
This compound (CHMA) sample
-
MEHQ standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or Formic acid for MS compatibility)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
3. Preparation of Standards:
-
Prepare a stock solution of MEHQ (e.g., 1000 ppm) in acetonitrile.
-
From the stock solution, prepare a series of calibration standards by serial dilution with acetonitrile to cover the expected concentration range of MEHQ in the CHMA sample (e.g., 1, 5, 10, 25, 50 ppm).
4. Sample Preparation:
-
Accurately weigh a known amount of the CHMA sample into a volumetric flask.
-
Dilute the sample with acetonitrile to a known volume. The dilution factor should be chosen so that the expected MEHQ concentration falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic or formic acid) is often effective. A starting condition could be 25% acetonitrile, ramping up to 95% acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: MEHQ has a UV absorbance maximum around 290-295 nm.
6. Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared CHMA sample.
-
Determine the concentration of MEHQ in the sample by comparing its peak area to the calibration curve, taking into account the dilution factor.
Protocol 2: Determination of Hydroquinone (HQ) Concentration in Monomers by UV-Vis Spectroscopy
This is a simpler, alternative method for quantifying HQ.
1. Materials and Reagents:
-
Monomer sample containing HQ
-
HQ standard
-
Methanol (B129727) (UV grade)
-
Volumetric flasks and pipettes
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Preparation of Standards:
-
Prepare a stock solution of HQ (e.g., 100 ppm) in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol (e.g., 1, 5, 10, 15, 20 ppm).
4. Sample Preparation:
-
Accurately dilute a known weight or volume of the monomer sample with methanol to a concentration that is expected to be within the calibration range.
5. Measurement:
-
Set the spectrophotometer to measure the absorbance at the λmax of HQ, which is approximately 293 nm in methanol.[7]
-
Use methanol as the blank.
-
Measure the absorbance of each calibration standard and the prepared sample.
6. Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of HQ in the diluted sample from the calibration curve and the measured absorbance.
-
Calculate the original concentration of HQ in the undiluted monomer sample by applying the dilution factor.
Diagrams
Caption: Workflow for the stable storage and monitoring of this compound.
Caption: Simplified mechanism of action for phenolic inhibitors in the presence of oxygen.
References
Technical Support Center: Optimizing Cyclohexyl Methacrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of cyclohexyl methacrylate (B99206) (CHMA). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.
Troubleshooting Guide
Unforeseen challenges are common in polymer synthesis. This guide addresses specific issues that may arise during the polymerization of cyclohexyl methacrylate in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: Why is my this compound polymerization not starting, or why is there a long induction period before polymerization begins?
-
Answer: Failure to initiate or a significant delay in the onset of polymerization is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation. Commercial monomers like CHMA are shipped with inhibitors to prevent premature polymerization.[1] These inhibitors must be removed before the reaction. Additionally, the initiator concentration might be too low to overcome the residual inhibitor and start the polymerization effectively.[1]
Issue 2: Low Monomer Conversion or Incomplete Polymerization
-
Question: My polymerization starts, but the final conversion of the monomer is low. How can I improve the yield?
-
Answer: Low monomer conversion can result from several factors. The polymerization time may be insufficient for the reaction to go to completion. The temperature might be too low, leading to a slow propagation rate. Additionally, the initiator might have decomposed prematurely, or its concentration could be too low to sustain the polymerization. Impurities in the monomer or solvent can also act as chain terminators, halting the polymerization process.
Issue 3: Poor Control Over Molecular Weight and High Polydispersity (PDI)
-
Question: The resulting polymer has a much higher or lower molecular weight than targeted, and the polydispersity index (PDI) is broad. What could be the cause?
-
Answer: Poor control over molecular weight and a broad PDI are often indicative of issues with the polymerization technique, especially in controlled radical polymerizations like ATRP and RAFT. In free-radical polymerization, high initiator concentrations can lead to lower molecular weight polymers due to the generation of a large number of polymer chains. In controlled polymerizations, impurities, incorrect initiator-to-monomer ratios, or inappropriate catalyst/chain transfer agent selection can lead to a loss of control.
Frequently Asked Questions (FAQs)
Q1: How do I remove the inhibitor from this compound (CHMA)?
A1: The inhibitor, typically hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), can be removed by passing the monomer through a column of activated basic alumina (B75360). This should be done immediately before use to prevent premature polymerization of the purified monomer.
Q2: What are the typical initiator and temperature ranges for the free-radical polymerization of CHMA?
A2: For free-radical polymerization of methacrylates, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used. The reaction temperature is dependent on the initiator's half-life. For AIBN, a temperature range of 60-80°C is typical, while for BPO, it is often between 80-95°C.[2]
Q3: How does the bulky cyclohexyl group affect the polymerization of CHMA compared to smaller methacrylates like methyl methacrylate (MMA)?
A3: The bulky cyclohexyl group can introduce steric hindrance, which may affect the propagation rate constant. This can sometimes lead to a slower polymerization rate compared to MMA under identical conditions. However, the bulky side group also results in a higher glass transition temperature (Tg) for poly(this compound) (PCHMA).[3]
Q4: What are the advantages of using controlled radical polymerization techniques like ATRP or RAFT for CHMA?
A4: ATRP and RAFT allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and controlled architectures (e.g., block copolymers).[1][4] This level of control is crucial for applications where specific polymer properties are required.
Q5: Can I perform a bulk polymerization of CHMA?
A5: Yes, bulk polymerization of CHMA is possible. This method is simple as it does not involve a solvent.[3] However, the polymerization is highly exothermic, and the viscosity of the reaction mixture increases significantly, which can make heat transfer and stirring difficult.[3] This can lead to a broad molecular weight distribution.[3]
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting parameters for different CHMA polymerization methods. Note that optimal conditions may vary depending on the desired polymer properties and experimental setup.
Table 1: Free-Radical Polymerization of this compound
| Parameter | Value | Notes |
| Initiator | AIBN or BPO | AIBN is common for lower temperatures, BPO for higher. |
| Initiator Conc. | 0.1 - 1.0 mol% (relative to monomer) | Higher concentrations generally lead to lower molecular weights. |
| Temperature | 60 - 95 °C | Dependent on the choice of initiator.[2] |
| Reaction Time | 2 - 24 hours | Varies with temperature, initiator concentration, and desired conversion. |
| Expected PDI | > 1.5 | Typically broader than controlled polymerization methods. |
Table 2: Atom Transfer Radical Polymerization (ATRP) of this compound
| Parameter | Value | Notes |
| Monomer/Initiator Ratio | 25:1 to 500:1 | Determines the target degree of polymerization. |
| Catalyst | Cu(I)Br / Cu(I)Cl | |
| Ligand | PMDETA, bpy derivatives | The choice of ligand influences catalyst activity. |
| Catalyst/Ligand Ratio | 1:1 to 1:2 | |
| Initiator/Catalyst Ratio | 1:1 | |
| Temperature | 60 - 90 °C | |
| Reaction Time | 1 - 12 hours | |
| Expected PDI | < 1.3 | Indicative of a well-controlled polymerization. |
Table 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
| Parameter | Value | Notes |
| Monomer/CTA Ratio | 50:1 to 1000:1 | Determines the target molecular weight. |
| Chain Transfer Agent (CTA) | Trithiocarbonates, Dithiobenzoates | CTA choice is crucial for controlling methacrylate polymerization. |
| Initiator | AIBN, V-50 | |
| CTA/Initiator Ratio | 3:1 to 10:1 | A higher ratio generally provides better control but can slow the reaction. |
| Temperature | 60 - 80 °C | Dependent on the initiator. |
| Reaction Time | 4 - 24 hours | |
| Expected PDI | < 1.3 | A low PDI signifies a successful controlled polymerization.[4] |
Experimental Protocols
Protocol 1: Free-Radical Bulk Polymerization of this compound
-
Monomer Purification: Pass this compound (CHMA) through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified CHMA.
-
Initiator Addition: Add the desired amount of AIBN (e.g., 0.5 mol% relative to the monomer).
-
Degassing: Seal the flask and degas the mixture by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir.
-
Monitoring: Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via ¹H NMR or gravimetry).
-
Termination and Purification: After the desired time or conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air. Dilute the viscous polymer with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and precipitate it in a non-solvent like cold methanol. Filter and dry the polymer under vacuum.
Protocol 2: Solution Atom Transfer Radical Polymerization (ATRP) of this compound
-
Monomer and Solvent Purification: Purify CHMA as described above. Dry the solvent (e.g., anisole (B1667542) or toluene) over molecular sieves.
-
Reaction Setup: In a Schlenk flask with a stir bar, add Cu(I)Br and the ligand (e.g., PMDETA) in a 1:1 molar ratio.
-
Component Addition: Add the purified CHMA and the solvent.
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Initiator Injection: While under an inert atmosphere, add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 80°C).
-
Work-up: After the reaction, expose the mixture to air to quench the polymerization. Dilute with THF and pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry.
Protocol 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of this compound
-
Reagent Preparation: Purify CHMA. Ensure the RAFT agent (e.g., a trithiocarbonate) and initiator (e.g., AIBN) are of high purity.
-
Reaction Mixture: In a Schlenk flask, dissolve the RAFT agent, AIBN, and CHMA in a minimal amount of a suitable solvent (e.g., 1,4-dioxane (B91453) or toluene).
-
Degassing: Thoroughly degas the solution using at least three freeze-pump-thaw cycles.[4]
-
Polymerization: Place the flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 70°C for AIBN).
-
Monitoring: Track the polymerization by taking aliquots for analysis of conversion and molecular weight evolution (GPC).
-
Purification: Once the desired conversion is reached, cool the reaction and precipitate the polymer in a non-solvent (e.g., hexane (B92381) or methanol). Repeat the dissolution-precipitation process to ensure the removal of unreacted monomer and other reagents. Dry the final polymer under vacuum.
Visualizations
Caption: General experimental workflow for CHMA polymerization.
Caption: Troubleshooting logic for common CHMA polymerization problems.
References
Technical Support Center: Synthesis of Poly(cyclohexyl methacrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of poly(cyclohexyl methacrylate) (PCHMA). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing poly(this compound)?
Poly(this compound) is typically synthesized through chain-growth polymerization mechanisms. The most common laboratory and industrial methods include:
-
Free-Radical Polymerization: A versatile and widely used method initiated by thermal or photochemical decomposition of an initiator to produce free radicals.
-
Anionic Polymerization: This method, often a living polymerization, allows for precise control over molecular weight and dispersity, but requires stringent purity of reagents and reaction conditions.[1]
-
Group Transfer Polymerization (GTP): A type of living polymerization that provides good control over the polymer architecture.[1]
Q2: My PCHMA has a much lower molecular weight than expected. What are the potential causes?
A lower-than-expected molecular weight in PCHMA is a common issue that can arise from several factors, primarily related to premature termination of the growing polymer chains. In free-radical polymerization , the primary cause is often chain transfer reactions .[2] During chain transfer, the radical activity of a growing polymer chain is transferred to another molecule (e.g., monomer, solvent, initiator, or a chain transfer agent), terminating the original chain and initiating a new, shorter one.[2][3]
In anionic polymerization , impurities are a major cause of premature termination. Protic impurities such as water or alcohols in the monomer, solvent, or initiator can protonate the highly reactive carbanionic propagating center, thus terminating the chain.
Q3: The polydispersity index (PDI) of my polymer is very high. What does this indicate and how can I fix it?
A high polydispersity index (Đ or PDI) indicates a broad distribution of polymer chain lengths, meaning your sample contains a wide range of molecular weights.[4] This is often a sign of uncontrolled polymerization due to various side reactions.
-
In free-radical polymerization , a high PDI can result from a high rate of termination reactions, chain transfer events, or variations in initiator efficiency over the course of the reaction. To achieve a lower PDI, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.
-
In anionic polymerization , a high PDI is typically due to impurities that cause continuous termination of polymer chains throughout the polymerization process.[5] It can also be caused by slow initiation relative to propagation. Ensuring the rigorous purification of all reagents and maintaining an inert reaction atmosphere are crucial for achieving a narrow molecular weight distribution (low PDI).
Q4: I am observing gel formation in my free-radical polymerization of cyclohexyl methacrylate (B99206). What is happening?
Gel formation, or cross-linking, during the polymerization of PCHMA is an indication of uncontrolled side reactions that lead to the formation of a polymer network. A potential cause is "popcorn" polymerization, which is a form of uncontrolled, heterogeneous polymerization that can occur at high temperatures or in the presence of certain impurities. Another possibility is chain transfer to the polymer backbone, which can create a new radical site on a polymer chain, leading to branching and eventually cross-linking. To prevent this, it is important to carefully control the reaction temperature and ensure the purity of the monomer and other reagents.
Troubleshooting Guides
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Initiator (Free-Radical) | 1. Verify the initiator's half-life at the reaction temperature. 2. Ensure proper storage and handling of the initiator to prevent degradation. 3. Increase initiator concentration incrementally. | Increased polymerization rate and higher yield. |
| Presence of Inhibitors | 1. The CHMA monomer is often stored with an inhibitor (e.g., hydroquinone) to prevent premature polymerization. This inhibitor must be removed before polymerization. 2. Pass the monomer through a column of activated basic alumina (B75360) to remove the inhibitor. | Successful initiation and polymerization. |
| Impurities (Anionic) | 1. Rigorously purify the monomer, solvent, and initiator. 2. Dry all glassware thoroughly and assemble under an inert atmosphere (e.g., argon or nitrogen). 3. Use of a scavenger, such as a small amount of initiator, to react with impurities before adding the bulk of the monomer. | Quantitative conversion of monomer to polymer. |
Issue 2: Broad Molecular Weight Distribution (High PDI)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chain Transfer (Free-Radical) | 1. Lower the reaction temperature to reduce the rate of chain transfer reactions. 2. Choose a solvent with a low chain transfer constant. 3. For better control, consider switching to a controlled/"living" radical polymerization technique like ATRP or RAFT.[6] | A narrower molecular weight distribution (lower PDI). |
| Slow Initiation (Anionic) | 1. Use a more efficient initiator that reacts quickly with the monomer. 2. Ensure rapid mixing of the initiator and monomer to have all chains start growing at the same time. | A PDI approaching 1.1 or lower. |
| Termination by Impurities (Anionic) | 1. As with low yield, ensure meticulous purification of all reagents and an inert reaction environment.[5] | A "living" polymerization with a narrow PDI. |
Issue 3: Uncontrolled Exothermic Reaction
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Heat Dissipation (Bulk Polymerization) | 1. Switch from bulk to solution polymerization to allow the solvent to help dissipate heat. 2. Use a smaller reaction scale or a reaction vessel with better heat transfer properties. 3. Control the rate of initiation by slowly adding the initiator or using a photoinitiator with controlled light exposure. | A controlled reaction temperature and prevention of runaway polymerization. |
Quantitative Data Summary
The following table summarizes the expected impact of various side reactions on the properties of poly(this compound).
| Side Reaction | Polymerization Type | Effect on Mn (Number Average Molecular Weight) | Effect on PDI (Polydispersity Index) | Effect on Yield |
| Chain Transfer to Monomer/Solvent [2] | Free-Radical | Decrease | Increase | No significant effect |
| Termination by Impurities [5] | Anionic | Decrease | Increase | Decrease |
| Backbiting/β-Scission [7] | Free-Radical | Decrease | Increase | No significant effect |
| 1,2-Addition to Carbonyl (followed by side reactions) [1] | Anionic | Decrease | Increase | Decrease |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove the inhibitor (typically hydroquinone (B1673460) or its monomethyl ether) and any protic impurities prior to polymerization.
Materials:
-
This compound (CHMA) monomer
-
Activated basic alumina
-
Anhydrous calcium hydride (CaH2)
-
Glass column for chromatography
-
Round-bottom flask
-
Distillation apparatus
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a chromatography column packed with activated basic alumina.
-
Pass the CHMA monomer through the column to remove the inhibitor.
-
Transfer the inhibitor-free monomer to a dry round-bottom flask containing anhydrous calcium hydride.
-
Stir the monomer over CaH2 overnight under an inert atmosphere to remove water.
-
Set up a vacuum distillation apparatus that has been flame-dried and cooled under an inert atmosphere.
-
Distill the purified monomer under reduced pressure and collect the distillate in a receiver flask that is also under an inert atmosphere.
-
The purified monomer should be used immediately or stored in a sealed flask under an inert atmosphere at low temperature.
Protocol 2: Troubleshooting a Low Molecular Weight PCHMA in Free-Radical Polymerization
Objective: To diagnose and rectify the cause of obtaining a PCHMA with a lower-than-expected molecular weight.
Procedure:
-
Analyze Reaction Components:
-
Monomer: Ensure the monomer has been properly purified to remove inhibitors (see Protocol 1).
-
Solvent: If using a solvent, check its chain transfer constant. Solvents like toluene (B28343) have higher chain transfer constants than, for example, benzene (B151609) or tert-butanol. Consider switching to a solvent with a lower chain transfer constant.
-
Initiator: Verify the initiator concentration. A higher initiator concentration can lead to the formation of more, but shorter, polymer chains.
-
-
Modify Reaction Conditions:
-
Temperature: Lower the reaction temperature. Chain transfer reactions have a higher activation energy than propagation, so lowering the temperature will decrease the rate of chain transfer more significantly than the rate of polymerization.
-
Monomer Concentration: Increase the monomer concentration. This will favor propagation over chain transfer to solvent.
-
-
Consider a Chain Transfer Agent (if intentionally used): If a chain transfer agent is being used to control molecular weight, a lower than expected molecular weight means the concentration of the chain transfer agent is too high. Reduce its concentration in subsequent experiments.
Visualizations
Caption: Side reactions in free-radical polymerization of PCHMA.
Caption: Troubleshooting workflow for anionic PCHMA synthesis.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Cyclohexyl Methacrylate (CHMA) Monomer
Welcome to the technical support center for the purification of cyclohexyl methacrylate (B99206) (CHMA) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity CHMA for your experiments. Here you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of CHMA monomer in a question-and-answer format.
Issue 1: Premature Polymerization During Purification
-
Question: My CHMA monomer is solidifying or becoming highly viscous during purification. What is happening and how can I prevent it?
-
Answer: This is likely due to premature polymerization. CHMA is a monofunctional monomer that can readily polymerize, especially when the inhibitor has been removed and it is exposed to heat, light, or contaminants.[1]
-
Potential Causes:
-
Excessive Heat: Heating the monomer too aggressively during distillation can initiate polymerization.[2]
-
Presence of Initiators: Contamination with peroxides, azo compounds, heavy metal ions (like iron(III) ions from carbon steel containers), or tertiary amines can trigger polymerization.[1][3]
-
Exposure to Light: UV light can induce polymerization.[1]
-
Oxygen Depletion: The commonly used inhibitor, monomethyl ether hydroquinone (B1673460) (MEHQ), requires the presence of oxygen to be effective.[2][4] Storing or handling the monomer under an inert gas before inhibitor removal can lead to polymerization.[4]
-
-
Solutions:
-
Work Quickly: Once the inhibitor is removed, use the monomer immediately.[5]
-
Control Temperature: When performing distillation, use reduced pressure to lower the boiling point and maintain a moderate temperature.[6]
-
Avoid Contamination: Ensure all glassware and equipment are scrupulously clean.
-
Work in a Dimly Lit Area: Avoid direct exposure to sunlight or strong artificial light.
-
Maintain Oxygenation (pre-purification): Ensure the monomer is stored with adequate headspace (at least 10%) and is not under an inert atmosphere before you are ready to remove the inhibitor.[2]
-
-
Issue 2: Incomplete Inhibitor Removal
-
Question: I have purified my CHMA, but my subsequent polymerization reaction is sluggish or fails to initiate. How can I confirm complete inhibitor removal?
-
Answer: Incomplete removal of the inhibitor (typically MEHQ) is a common reason for polymerization failure.[5]
-
Potential Causes:
-
Insufficient Washing: When using an alkaline wash, the volume or number of washes may not have been sufficient to remove all the phenolic inhibitor.
-
Saturated Alumina (B75360) Column: If using an alumina column, it may have become saturated and is no longer effectively adsorbing the inhibitor.
-
Inefficient Distillation: The inhibitor may have co-distilled with the monomer if the distillation was not performed carefully.
-
-
Solutions:
-
Alkaline Wash: Use a dilute (e.g., 5%) sodium hydroxide (B78521) solution and perform multiple washes. The aqueous layer may turn brown as the phenolate (B1203915) salt of the inhibitor is formed, indicating its removal.[7] Continue washing until the aqueous layer remains colorless.
-
Alumina Column: Use fresh, activated basic alumina for each purification.[8] Passing the monomer through the column multiple times can improve inhibitor removal. Pre-packaged inhibitor removal columns are also available.[9][10]
-
Analytical Confirmation: While visual inspection of the wash solution can be indicative, analytical techniques like HPLC can be used to confirm the absence of the inhibitor in the purified monomer.
-
-
Issue 3: Water Contamination in Purified Monomer
-
Question: My purified CHMA appears cloudy, or I suspect it contains water. How can I dry it effectively?
-
Answer: Water contamination can interfere with certain types of polymerization. Commercial CHMA has a maximum water content of around 0.05% to 0.1%.[1][3] Water can be introduced during the alkaline washing step.
-
Potential Causes:
-
Incomplete Separation: Insufficient separation of the aqueous and organic layers after washing.
-
Hygroscopic Nature: The monomer may have absorbed moisture from the atmosphere.
-
-
Solutions:
-
Brine Wash: After the alkaline wash, wash the monomer with a saturated brine (sodium chloride) solution to help remove dissolved water.[5]
-
Drying Agents: Stir the monomer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for 30-60 minutes, then filter or decant the monomer.[5]
-
Proper Storage: Store the purified, uninhibited monomer in a tightly sealed container, under a dry atmosphere if it is not to be used immediately.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial cyclohexyl methacrylate?
-
A1: Besides the added inhibitor (typically MEHQ at 20-60 ppm), common impurities can include methacrylic acid and other related methacrylates and acrylates.[1][11][12] The purity of commercial CHMA is generally high, often at a minimum of 98-99.5%.[1][3]
Q2: Which purification method is best for my application?
-
A2: The choice of purification method depends on the required purity, the scale of your experiment, and the available equipment.
-
Alumina Column: This method is fast, simple, and effective for removing phenolic inhibitors on a small to medium lab scale.[13][14] It is often the most convenient method.[14]
-
Alkaline Wash: Washing with a dilute NaOH solution is a straightforward and cost-effective method for removing acidic inhibitors. However, it introduces water into the monomer which must then be removed.[15]
-
Reduced Pressure Distillation: This method is excellent for achieving high purity by removing the inhibitor, any polymeric material, and other non-volatile impurities.[6] It is more time-consuming and requires specialized equipment.
-
Q3: How should I store purified this compound?
-
A3: Once the inhibitor has been removed, the monomer is susceptible to spontaneous polymerization.[5] It is strongly recommended to use the purified monomer immediately.[5] If short-term storage is unavoidable, store it at a low temperature in the dark, but be aware of the risk of polymerization.
Q4: What are the key safety precautions when handling and purifying CHMA?
-
A4: this compound is a combustible liquid and can cause skin irritation or an allergic reaction.[2][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, such as a fume hood.[2][16]
-
Ignition Sources: Keep the monomer away from heat, sparks, and open flames.[2][16]
-
Disposal: Dispose of waste materials according to your institution's hazardous waste guidelines.[2]
-
Quantitative Data Summary
| Parameter | Typical Value | Source |
| Purity (Commercial Grade) | min. 99.0% - 99.5% (by GC) | [1] |
| Inhibitor (MEHQ) Concentration | 20 ± 5 ppm to 60 ppm | [1][12] |
| Acid Content (as methacrylic acid) | max. 0.01% - 0.02% | [1][3] |
| Water Content | max. 0.05% - 0.1% | [1][3] |
| Boiling Point | 68-70 °C at 4 mmHg | [12][17] |
| 93.75 °C at 20 mbar | [3] | |
| Density | ~0.96 g/cm³ at 20-25 °C | [1][17] |
Experimental Protocols
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is a rapid and convenient method for removing the MEHQ inhibitor.
-
Prepare the Column:
-
Take a glass chromatography column and add a small plug of glass wool or cotton to the bottom.
-
Fill the column approximately three-quarters full with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified; a 2-3 cm plug in a pipette can be sufficient for small amounts.
-
-
Pass the Monomer through the Column:
-
Place a collection flask (e.g., a round-bottom flask) under the column outlet.
-
Carefully pour the CHMA monomer onto the top of the alumina bed.
-
Allow the monomer to pass through the column under gravity. Do not apply pressure, as this can increase the risk of polymerization.
-
-
Collect and Use:
-
Collect the purified, inhibitor-free monomer in the flask.
-
The purified monomer should be used immediately for the subsequent reaction.
-
Protocol 2: Purification by Alkaline Wash and Drying
This method removes both the inhibitor and any acidic impurities.
-
Alkaline Wash:
-
Place the CHMA monomer in a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer may appear brown.
-
Drain and discard the aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer remains colorless.
-
-
Neutralization and Water Removal:
-
Wash the monomer with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the monomer with a saturated brine solution to initiate the drying process. Drain the aqueous layer completely.
-
-
Drying:
-
Transfer the monomer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer.
-
Swirl the flask and let it stand for at least 30 minutes to allow the drying agent to absorb any residual water.
-
-
Isolation:
-
Filter the monomer through a fluted filter paper or carefully decant it into a clean, dry flask.
-
The purified, dry, and inhibitor-free monomer is now ready for immediate use.
-
Protocol 3: Purification by Reduced Pressure Distillation
This method provides high-purity monomer, free from inhibitor and any polymer that may have formed.
-
Setup:
-
Assemble a vacuum distillation apparatus using clean, dry glassware. A short path distillation head is recommended.
-
Place the crude CHMA monomer in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Crucially, add a small amount of a polymerization inhibitor that is less volatile than the monomer (e.g., copper(I) chloride) to the distillation pot to prevent polymerization during heating.
-
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring (if using a stir bar) and slowly reduce the pressure.
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Collect the CHMA fraction that distills at a constant temperature. The boiling point will depend on the pressure (e.g., 68-70 °C at 4 mmHg).[12][17]
-
-
Collection and Use:
-
The collected distillate is high-purity, inhibitor-free CHMA.
-
It should be used immediately. Do not store it.
-
Visualizations
Caption: Decision tree for selecting a CHMA purification method.
Caption: Experimental workflow for CHMA purification by alkaline wash.
References
- 1. This compound|CAS No.101-43-9|CHMA [zk-fy.com]
- 2. download.basf.com [download.basf.com]
- 3. jamorin.com [jamorin.com]
- 4. jamorin.com [jamorin.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104945255B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cir-safety.org [cir-safety.org]
- 12. メタクリル酸シクロヘキシル ≥97%, contains ~60 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound | 101-43-9 [chemicalbook.com]
Technical Support Center: Polymerization of Cyclohexyl Methacrylate (CHMA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of cyclohexyl methacrylate (B99206) (CHMA). The focus is on achieving precise control over molecular weight (MW) and polydispersity index (PDI).
Frequently Asked Questions (FAQs)
Q1: How can I target a specific molecular weight for my poly(CHMA)?
A1: The most effective way to target a specific number-average molecular weight (Mn) is by using a controlled or living polymerization technique, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In these systems, the theoretical Mn can be predetermined by the molar ratio of the monomer to the initiator ([M]/[I]), adjusted by the monomer conversion (p).
The formula to calculate the theoretical Mn is: Mn (theoretical) = ([M]₀ / [I]₀) * p * (MW of monomer) + (MW of initiator)
Where:
-
[M]₀ is the initial monomer concentration.
-
[I]₀ is the initial initiator concentration.
-
p is the fractional monomer conversion.
-
MW of monomer is the molecular weight of CHMA (168.24 g/mol ).
-
MW of initiator is the molecular weight of the initiator used.
To achieve the target Mn, it is crucial to carefully control the stoichiometry of the reactants and accurately measure the final monomer conversion.[1]
Q2: My polydispersity index (PDI) is high (e.g., > 1.3) in a controlled polymerization. What are the common causes?
A2: A high PDI in a controlled polymerization like ATRP or RAFT suggests a loss of control over the reaction. Common causes include:
-
Impurities: Oxygen, inhibitors in the monomer, or moisture can terminate growing polymer chains or interfere with the catalyst/chain transfer agent. Ensure all reagents and solvents are rigorously purified and degassed.[2][3]
-
Incorrect Initiator/Catalyst or CTA Concentration: The ratio of initiator to catalyst (in ATRP) or initiator to chain transfer agent (in RAFT) is critical. An excess of initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions.[4][5]
-
Poor Initiation Efficiency: If the initiator is slow to activate, new chains will be formed throughout the polymerization process, leading to a broader molecular weight distribution.[6]
-
High Temperature: While higher temperatures increase the rate of polymerization, they can also increase the rate of side reactions and termination, leading to a higher PDI.[7]
-
High Monomer Conversion: Pushing for very high conversions (>95%) can sometimes lead to an increase in PDI due to the increased viscosity of the medium (Trommsdorff effect) and the higher probability of termination reactions as the monomer concentration decreases.
Q3: What are the main differences between using ATRP and RAFT for CHMA polymerization?
A3: Both ATRP and RAFT are excellent methods for synthesizing well-defined poly(CHMA). However, they have distinct characteristics:
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Mechanism | Based on a reversible redox process between an active radical and a dormant alkyl halide, mediated by a transition metal catalyst (typically copper).[8] | Based on a degenerative chain transfer process using a dithioester or similar compound as a chain transfer agent (CTA).[9][10] |
| Key Components | Monomer, Initiator (alkyl halide), Catalyst (e.g., CuBr), Ligand (e.g., bipyridine derivative).[1][11] | Monomer, Initiator (radical source, e.g., AIBN), Chain Transfer Agent (CTA). |
| Advantages | Well-established, versatile for a wide range of methacrylates, and commercially available components.[8] | Tolerant to a wider range of functional groups and solvents, metal-free (avoids catalyst removal issues), and can be used in aqueous systems.[12][13] |
| Disadvantages | Requires a metal catalyst which is often colored and must be removed from the final polymer. Sensitive to oxygen. | The choice of CTA is crucial and must be matched to the monomer. Polymers are often colored due to the dithioester end-group, which may require removal.[12] |
Q4: Can I perform a bulk or solution polymerization for CHMA, and how will it affect MW and PDI control?
A4: Yes, both bulk and solution polymerizations are possible for CHMA.
-
Bulk Polymerization: In this method, only the monomer and an initiator are used without any solvent. While it is efficient in terms of reactor volume, controlling the reaction can be challenging. The viscosity increases significantly with conversion, which can trap radicals and lead to autoacceleration (the gel or Trommsdorff effect), resulting in a very broad molecular weight distribution and poor heat dissipation.[14]
-
Solution Polymerization: Dissolving the monomer and initiator in a non-reactive solvent helps to control viscosity and dissipate heat more effectively.[15] This generally leads to better control over the polymerization compared to bulk methods. However, it can also decrease the reaction rate and may introduce chain transfer to the solvent, which can limit the achievable molecular weight and broaden the PDI.[15] For precise control, solution polymerization combined with a controlled technique like ATRP or RAFT is the recommended approach.
Troubleshooting Guides
This section provides structured guidance for common problems encountered during CHMA polymerization.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and solving common issues in CHMA polymerization.
Caption: Troubleshooting workflow for CHMA polymerization issues.
Parameter Influence on Polymer Properties
Understanding how experimental variables affect the final polymer is key to controlling the outcome.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved Effect of initiator concentration on number average | Chegg.com [chegg.com]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope using click chem… [ouci.dntb.gov.ua]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Cationic methacrylate polymers containing chiral amino acid moieties: controlled synthesis via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solution polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Emulsion Polymerization of Cyclohexyl Methacrylate (CHMA)
Welcome to the technical support center for the emulsion polymerization of cyclohexyl methacrylate (B99206) (CHMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the emulsion polymerization of Cyclohexyl Methacrylate (CHMA)?
The emulsion polymerization of CHMA can present unique challenges primarily due to the bulky and hydrophobic nature of the cyclohexyl group. These characteristics can influence monomer partitioning, particle nucleation, and the stability of the resulting latex. Key issues include the tendency for coagulation, difficulty in controlling particle size, and managing the molecular weight of the polymer. The hydrophobicity of CHMA can affect its transport through the aqueous phase to the growing polymer particles, a critical step in emulsion polymerization.[1][2][3]
Troubleshooting Guides
Issue 1: Coagulum Formation or Emulsion Instability
One of the most frequent problems encountered during CHMA emulsion polymerization is the formation of coagulum (undesirable polymer aggregates) or overall instability of the latex, leading to phase separation.[4]
Question: My CHMA emulsion is coagulating during or after polymerization. What are the potential causes and how can I resolve this?
Answer: Coagulation in CHMA emulsion polymerization is often a result of inadequate stabilization of the growing polymer particles. The bulky, hydrophobic cyclohexyl group can hinder effective packing of surfactant molecules on the particle surface, leading to insufficient electrostatic or steric repulsion.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Surfactant Concentration | Gradually increase the surfactant concentration in increments. A higher concentration can provide better coverage of the growing polymer particles, enhancing stability.[5][6] Consider a semi-batch process where additional surfactant is fed during the polymerization to maintain stability as the particle surface area increases.[5] |
| Inappropriate Surfactant Type | The choice of surfactant is critical. For hydrophobic monomers like CHMA, a combination of anionic and non-ionic surfactants can be more effective. Anionic surfactants provide electrostatic stabilization, while non-ionic surfactants offer steric hindrance.[7] Experiment with different surfactant types to find the optimal system for CHMA. |
| High Monomer Concentration | A high initial monomer concentration can lead to the formation of large, unstable particles that are prone to coagulation.[4] Try reducing the initial monomer concentration or employ a semi-batch or seeded polymerization approach where the monomer is fed gradually.[8][9][10] |
| Inadequate Agitation | Insufficient mixing may lead to poor dispersion of the monomer and localized areas of high monomer concentration, promoting coagulation.[4] Conversely, excessive agitation can induce shear-induced coagulation. Optimize the stirring rate to ensure a homogeneous but stable emulsion. |
| Incorrect Initiator Concentration | A very high initiator concentration can lead to the formation of a large number of particles, which may not be adequately stabilized by the available surfactant, resulting in coagulation.[11][12] Conversely, a very low concentration might lead to slow polymerization and instability. Adjust the initiator concentration within a typical range for methacrylates. |
| Presence of Impurities or Inhibitors | Contaminants in the monomer or water can interfere with the polymerization process and destabilize the emulsion. Ensure the CHMA monomer is purified to remove inhibitors and use high-purity deionized water.[4] |
Logical Troubleshooting Flow for Coagulation:
Caption: Troubleshooting flowchart for addressing coagulation in CHMA emulsion polymerization.
Issue 2: Poor Control Over Particle Size
Achieving a desired and uniform particle size is crucial for many applications.
Question: How can I control the particle size of my poly(CHMA) latex?
Answer: Particle size in emulsion polymerization is primarily determined by the number of particles nucleated in the early stages of the reaction and their subsequent growth.
Factors Influencing Particle Size and Control Strategies:
| Parameter | Effect on Particle Size | Control Strategy |
| Surfactant Concentration | Higher concentration generally leads to a larger number of smaller particles.[7] | To decrease particle size, increase the surfactant concentration. To increase particle size, decrease the surfactant concentration, ensuring it remains above the critical micelle concentration (CMC) to maintain stability. |
| Initiator Concentration | Higher concentration can lead to a higher number of polymer particles and thus smaller particle size.[11][12] However, some studies have shown that with certain systems, higher initiator concentrations can lead to larger particles due to coagulation of primary particles.[12] | To decrease particle size, cautiously increase the initiator concentration while monitoring for any signs of instability. To increase particle size, decrease the initiator concentration. |
| Monomer Feed Strategy | A batch process with a high initial monomer concentration tends to produce larger particles. A semi-batch or seeded process allows for better control.[8][9][10] | For smaller, more uniform particles, use a semi-batch process with a slow monomer feed rate. For larger particles, a seeded emulsion polymerization can be employed where pre-formed seed particles are grown to the desired size.[9][13] |
| Temperature | Higher temperatures increase the decomposition rate of the initiator, potentially leading to more particles and a smaller average size. | Adjust the polymerization temperature within the effective range of the chosen initiator to influence the rate of particle nucleation. |
Experimental Workflow for Particle Size Control:
Caption: Workflow for controlling particle size in CHMA emulsion polymerization.
Issue 3: Difficulty in Controlling Molecular Weight
The molecular weight of the polymer is a critical parameter that dictates its final properties.
Question: How can I control the molecular weight of the poly(CHMA) in my emulsion polymerization?
Answer: In emulsion polymerization, molecular weight is influenced by the rate of initiation and the concentration of monomer within the polymer particles. Unlike bulk polymerization, a higher rate of polymerization in emulsion can often be achieved without a significant decrease in molecular weight.
Strategies for Molecular Weight Control:
| Parameter | Effect on Molecular Weight | Control Strategy |
| Initiator Concentration | A higher initiator concentration generally leads to a lower molecular weight due to a higher concentration of growing polymer chains, which increases the probability of termination. | To increase molecular weight, decrease the initiator concentration. To decrease molecular weight, increase the initiator concentration. |
| Chain Transfer Agent (CTA) | The addition of a CTA is a very effective method for controlling and reducing molecular weight. | Introduce a chain transfer agent (e.g., a mercaptan) into the polymerization. The concentration of the CTA will determine the extent of molecular weight reduction. |
| Temperature | Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and thus a lower molecular weight. | To achieve higher molecular weight, conduct the polymerization at a lower temperature, ensuring the initiator still has an appropriate decomposition rate. |
| Monomer Concentration in Particles | A higher monomer concentration within the polymer particles generally leads to a higher molecular weight. | In a semi-batch process, a slower monomer feed rate ("starved" conditions) can lead to a lower monomer concentration in the particles and thus a lower molecular weight. Conversely, a faster feed rate ("flooded" conditions) can increase the molecular weight.[8] |
Relationship between Key Parameters and Polymer Properties:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Critical Assessment of the Kinetics and Mechanism of Initiation of Radical Polymerization with Commercially Available… [ouci.dntb.gov.ua]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. About Chemical Associates [chemical-associates.co.uk]
- 10. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Preparation of Monodisperse Poly(Methyl Methacrylate)/Polystyrene Composite Particles by Seeded Emulsion Polymerization Using a Sequential Flow Process [frontiersin.org]
Effect of temperature on Cyclohexyl methacrylate polymerization rate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the polymerization of cyclohexyl methacrylate (B99206) (CHMA). The information is presented in a question-and-answer format to directly address common issues and questions.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the polymerization rate of cyclohexyl methacrylate (CHMA)?
As with most free-radical polymerizations, increasing the temperature generally increases the rate of polymerization of this compound. This is due to the increased rate of decomposition of the initiator, which generates more free radicals to initiate polymerization chains. The propagation rate constant also increases with temperature, contributing to a faster overall reaction.[1][2]
Q2: Is there a risk of the polymerization rate becoming too fast at higher temperatures?
Yes, excessively high temperatures can lead to a rapid, uncontrolled polymerization, often referred to as a "runaway" reaction. This is due to the exothermic nature of the polymerization and the autoacceleration phenomenon known as the Trommsdorff-Norrish effect (or gel effect), where the termination rate decreases as the viscosity of the reaction medium increases.[3][4][5] This can result in a significant and dangerous increase in temperature and pressure.
Q3: What is the impact of temperature on the molecular weight of the resulting poly(this compound)?
Typically, for free-radical polymerization, increasing the reaction temperature leads to a decrease in the average molecular weight of the polymer.[6][7] This is because higher temperatures favor chain transfer reactions and increase the rate of initiation, leading to a larger number of shorter polymer chains.
Q4: Does the bulky cyclohexyl group in CHMA influence its polymerization behavior with respect to temperature compared to smaller methacrylates like methyl methacrylate (MMA)?
While specific comparative data for CHMA is limited in the provided results, the bulky cyclohexyl group can influence the polymerization kinetics. The steric hindrance from the cyclohexyl group might affect the propagation rate constant. However, the general principles of temperature affecting initiator decomposition and overall reaction rate still apply.
Q5: Are there any specific storage temperature recommendations for this compound monomer to prevent premature polymerization?
This compound should be stored in a cool, dry place, and the storage temperature should not exceed 35°C.[8] It is crucial to store the monomer under air, not inert gases, as the presence of oxygen is required for the stabilizer (inhibitor) to function effectively.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | Reaction temperature is too high, leading to an accelerated rate of polymerization and the Trommsdorff-Norrish effect.[3][4] | - Immediately attempt to cool the reaction vessel using an ice bath or other cooling methods. - For future experiments, lower the initial reaction temperature. - Consider using a solvent to help dissipate heat (solution polymerization). - Reduce the initiator concentration.[3] |
| Low Polymer Molecular Weight | The polymerization temperature is too high, leading to increased rates of chain transfer and termination reactions.[6][7] | - Decrease the polymerization temperature. - Consider using a lower initiator concentration. |
| Inconsistent Polymerization Rate | Fluctuations in the reaction temperature. | - Ensure the use of a stable, well-calibrated heating source (e.g., oil bath with a temperature controller). - Monitor the internal reaction temperature closely. |
| Polymerization Fails to Initiate or is Very Slow | The reaction temperature is too low for the chosen initiator to decompose at an effective rate. | - Increase the reaction temperature to a range suitable for the initiator's half-life. - Ensure the correct initiator is being used for the desired temperature range. |
| Formation of Bubbles in the Final Polymer | The polymerization temperature is at or above the boiling point of the monomer or other volatile components. | - Lower the reaction temperature to below the boiling point of all components. - If a high temperature is required, conduct the polymerization under pressure. |
Data Presentation
| Temperature | Polymerization Rate | Average Molecular Weight |
| Low | Slow | High |
| Medium | Moderate | Medium |
| High | Fast | Low |
Experimental Protocols
Generalized Protocol for Bulk Free-Radical Polymerization of this compound
This protocol provides a general methodology for the bulk polymerization of CHMA. Researchers should optimize the specific conditions (temperature, initiator concentration, and time) based on their experimental goals.
Materials:
-
This compound (CHMA) monomer (inhibitor removed)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule)
-
Inert gas (Nitrogen or Argon)
-
Heating source with temperature control (e.g., oil bath)
-
Magnetic stirrer and stir bar
-
Solvent for precipitation (e.g., methanol (B129727) or ethanol)
-
Vacuum oven
Procedure:
-
Monomer Purification: Remove the inhibitor from the CHMA monomer by passing it through a column of activated basic alumina (B75360) or by washing with an aqueous sodium hydroxide (B78521) solution followed by drying.
-
Reaction Setup:
-
Place a magnetic stir bar in the reaction vessel.
-
Add the desired amount of purified CHMA monomer to the vessel.
-
Add the calculated amount of the free-radical initiator (a typical concentration is 0.1-1.0 mol% relative to the monomer).
-
-
Degassing:
-
Seal the reaction vessel.
-
Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the liquid for 20-30 minutes.
-
-
Polymerization:
-
Place the sealed reaction vessel in the preheated oil bath set to the desired polymerization temperature (e.g., 60-80°C for AIBN).
-
Begin stirring the reaction mixture.
-
Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.
-
-
Termination and Isolation:
-
To stop the reaction, rapidly cool the vessel in an ice bath.
-
Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) if necessary.
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol or ethanol) while stirring.
-
Collect the precipitated polymer by filtration.
-
-
Drying:
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Mandatory Visualization
Caption: Relationship between temperature and key polymerization parameters.
Caption: A typical experimental workflow for bulk polymerization.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jamorin.com [jamorin.com]
- 9. This compound: Aqueous Polymerization Complexes and Dynamic Fragility_Chemicalbook [chemicalbook.com]
Technical Support Center: Minimizing Impurities in Cyclohexyl Methacrylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of cyclohexyl methacrylate (B99206) (CHMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for cyclohexyl methacrylate (CHMA)?
A1: The two primary laboratory and industrial synthesis routes for CHMA are:
-
Esterification of Methacrylic Acid (MAA) with Cyclohexanol (B46403): This is a direct esterification reaction, typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and water is generated as a byproduct.[1][2]
-
Transesterification of Methyl Methacrylate (MMA) with Cyclohexanol: In this process, the methyl group of MMA is exchanged with a cyclohexyl group from cyclohexanol. This reaction is also typically acid or base-catalyzed.[3][4][5]
Q2: What are the most common impurities I should expect in my CHMA product?
A2: Common impurities include:
-
Unreacted Starting Materials: Methacrylic acid, cyclohexanol, or methyl methacrylate.
-
Water: Either from the esterification reaction or present in the starting materials.
-
Dicyclohexyl Ether: A significant byproduct formed from the acid-catalyzed self-condensation of cyclohexanol.
-
Michael Adducts: Formed by the addition of cyclohexanol to the double bond of CHMA or methacrylic acid.
-
Polymers: Unwanted polymerization of methacrylic acid or this compound can occur, especially at elevated temperatures.[1]
Q3: Why is the choice of polymerization inhibitor important?
A3: Methacrylic acid and its esters are prone to free-radical polymerization, especially at the elevated temperatures often used in synthesis and distillation.[1] A polymerization inhibitor is crucial to prevent the formation of polymers, which can lead to low yields, increased viscosity, and purification difficulties. Common inhibitors include hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ).[1][5]
Q4: What analytical techniques are recommended for analyzing the purity of CHMA?
A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for both qualitative and quantitative analysis of CHMA and its impurities.[6][7][8] High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile impurities.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using TLC or GC. Check Catalyst Activity: Ensure the acid catalyst has not degraded. Use a fresh batch of catalyst if necessary. |
| Equilibrium Limitation (Esterification) | Efficient Water Removal: In esterification reactions, the removal of water drives the equilibrium towards the product. Ensure your Dean-Stark trap or other water removal method is functioning efficiently.[1] |
| Loss During Work-up | Optimize Extraction and Washing Steps: Minimize the formation of emulsions during aqueous work-up. Ensure the pH is appropriately adjusted during neutralization to prevent loss of product. |
| Premature Polymerization | Check Inhibitor Concentration: Ensure an adequate amount of polymerization inhibitor was added at the beginning of the reaction and before any distillation steps.[1] Avoid Overheating: Do not exceed the recommended reaction or distillation temperature. |
Issue 2: High Levels of Dicyclohexyl Ether Impurity
| Potential Cause | Troubleshooting Steps |
| Excessive Acid Catalyst Concentration | Reduce Catalyst Loading: High concentrations of acid catalyst can promote the dehydration of cyclohexanol to form dicyclohexyl ether. Reduce the amount of catalyst used. |
| High Reaction Temperature | Lower the Reaction Temperature: The formation of dicyclohexyl ether is favored at higher temperatures.[10] Conduct the reaction at the lowest effective temperature. |
| Prolonged Reaction Time | Optimize Reaction Time: Monitor the reaction progress and stop the reaction once the conversion of the limiting reagent has plateaued to avoid prolonged exposure to acidic conditions. |
Issue 3: Presence of High Boiling Point Impurities (Michael Adducts)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower Reaction Temperature: Michael addition is more likely to occur at elevated temperatures.[11][12] Running the reaction at a lower temperature can minimize this side reaction. |
| Basic Conditions | Maintain Acidic or Neutral Conditions: The Michael addition of alcohols to acrylates can be base-catalyzed. Ensure that the reaction medium remains acidic or is properly neutralized before any steps that might introduce basic conditions. |
Issue 4: Polymer Formation During Distillation
| Potential Cause | Troubleshooting Steps |
| Insufficient Inhibitor | Add Fresh Inhibitor: Add a fresh portion of polymerization inhibitor (e.g., MEHQ or hydroquinone) to the crude product before starting distillation.[1] |
| Localized Overheating | Ensure Even Heating and Stirring: Use a heating mantle with a magnetic stirrer to ensure even heating of the distillation flask. Avoid "hot spots." Use Vacuum Distillation: Distilling under reduced pressure allows for a lower boiling temperature, reducing the risk of thermally induced polymerization.[13] |
| Air Leaks in Vacuum Distillation Setup | Ensure a Good Seal: Check all joints and connections for leaks. The presence of oxygen can sometimes facilitate certain polymerization mechanisms. |
Data on Reaction Parameters and Impurity Formation
The following tables summarize the impact of key reaction parameters on the synthesis of this compound.
Table 1: Effect of Reaction Conditions on CHMA Synthesis via Esterification
| Parameter | Condition | Effect on Yield | Effect on Purity (Minimizing Impurities) | Reference |
| Temperature | 90°C | High Conversion | Increased risk of dicyclohexyl ether and Michael adduct formation. | [14] |
| Catalyst (p-TSA) Conc. | 10 wt% (relative to MAA) | High Conversion | Higher catalyst loading can increase dicyclohexyl ether formation. | [2] |
| Molar Ratio (MAA:Cyclohexanol) | 1:1.5 | Good Conversion | An excess of cyclohexanol can lead to higher levels of unreacted starting material and dicyclohexyl ether. | [2] |
| Water Removal | Azeotropic Distillation | Drives reaction to completion, increasing yield. | Efficient water removal is crucial for high purity. | [1] |
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification | Reference |
| Purity | > 99.5% | [4] |
| Cyclohexanol | < 1000 ppm | [4] |
| Methacrylic Acid | < 100 ppm | [4] |
| Water | < 500 ppm | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification
This protocol is a representative laboratory-scale procedure.
Materials:
-
Methacrylic acid (MAA)
-
Cyclohexanol
-
p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid
-
Toluene (B28343) (or another suitable water-entraining solvent)
-
Hydroquinone (HQ) or Monomethyl ether hydroquinone (MEHQ)
-
5% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add cyclohexanol (1.0 eq), methacrylic acid (1.2 eq), p-toluenesulfonic acid (0.02 eq), a polymerization inhibitor (e.g., 500 ppm MEHQ), and toluene (enough to fill the Dean-Stark trap).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium hydroxide solution to remove unreacted methacrylic acid and the acid catalyst.
-
Wash the organic layer with brine until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Add a fresh portion of polymerization inhibitor to the filtrate.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound via Transesterification
This protocol is based on a literature procedure.[3]
Materials:
-
Methyl methacrylate (MMA)
-
Cyclohexanol
-
Potassium cyanide (or another suitable catalyst)
-
N,N'-diphenylbenzidine (or another suitable inhibitor)
Procedure:
-
To a round-bottom flask equipped with a Vigreux column and a distillation head, add methyl methacrylate (2.0 eq), cyclohexanol (1.0 eq), and N,N'-diphenylbenzidine (500 ppm).[3]
-
Heat the mixture to accomplish azeotropic dehydration.[3]
-
Cool the mixture to approximately 75°C and add potassium cyanide (0.5% by weight).[3]
-
Heat the mixture to distill off the methyl methacrylate/methanol azeotrope at a head temperature of approximately 65°C.[3]
-
After the transesterification is complete (approximately 3.5 hours), cool the flask.[3]
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.[3]
-
Further purification can be achieved by vacuum distillation.
Visualizing Reaction Pathways and Workflows
References
- 1. CN104945255B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN1706801A - A kind of synthetic method of (meth) cyclohexyl acrylate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. EP1853546B1 - Continuous method for producing cyclohexyl(meth)acrylate - Google Patents [patents.google.com]
- 5. US5072027A - Process for producing methacrylic acid esters - Google Patents [patents.google.com]
- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. 43.230.198.52 [43.230.198.52]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexyl Methacrylate Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of cyclohexyl methacrylate (B99206) (CHMA) polymerization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Polymer Yield
Q: My cyclohexyl methacrylate (CHMA) polymerization resulted in a very low yield or no polymer at all. What are the common causes and how can I fix this?
A: Low or no polymer yield is a frequent issue in free-radical polymerization. The primary causes often revolve around inadequate initiation, the presence of inhibitors, or suboptimal reaction conditions.[1]
-
Insufficient Initiator: The initiator's role is to generate free radicals that begin the polymerization chain reaction.[1] If the initiator concentration is too low, it may not produce enough radicals to overcome the effects of residual inhibitors and start the polymerization effectively.[1]
-
Solution: Increase the initiator concentration. Refer to literature for optimal initiator-to-monomer ratios for similar methacrylate systems.
-
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization.[1] Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not efficiently continue the polymer chain.[1] This can lead to an induction period or complete inhibition of the polymerization.[1]
-
Solution: Thoroughly degas your reaction mixture. This can be achieved by purging with an inert gas like nitrogen or argon for at least 30 minutes before and during the polymerization.[1] Alternatively, a series of freeze-pump-thaw cycles can be effective.
-
-
Suboptimal Reaction Temperature: The decomposition rate of many thermal initiators is dependent on temperature. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals.[1]
-
Solution: Ensure your reaction is conducted at the recommended temperature for your specific initiator. For example, AIBN (Azobisisobutyronitrile) typically requires temperatures between 60-80°C for efficient decomposition.
-
-
Presence of Inhibitors: Monomers like CHMA are shipped with inhibitors (e.g., hydroquinone (B1673460) (HQ) or its monomethyl ether, MEHQ) to prevent premature polymerization during storage.[2][3][4] These inhibitors must be removed or their concentration significantly reduced before polymerization.[2]
-
Solution: Purify the CHMA monomer to remove the inhibitor. A common method is to wash the monomer with an aqueous base solution (like NaOH) to remove phenolic inhibitors, followed by washing with brine and drying over an anhydrous salt (e.g., MgSO₄).[1][5] Passing the monomer through a column of activated alumina (B75360) is another effective method.[5][6]
-
Below is a troubleshooting workflow to address low polymer yield:
Issue 2: Polymerization Stops at Low Conversion
Q: My polymerization starts but seems to stop prematurely, resulting in low monomer conversion. How can I improve the final yield?
A: Premature termination of growing polymer chains is a common reason for low monomer conversion. This can be influenced by several factors.[1]
-
Inadequate Initiation: Similar to the failure to initiate, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[1]
-
Solution: Optimize the initiator concentration. A higher concentration can lead to a faster initial rate, but be aware that it can also lead to lower molecular weight and potentially a broader molecular weight distribution.
-
-
Suboptimal Reaction Temperature: Temperature significantly affects polymerization kinetics.[1] An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains.[1] For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased rates of termination reactions.[1]
-
Solution: Experiment with a range of temperatures to find the optimal condition for your specific system.
-
-
Chain Transfer Reactions: Chain transfer agents, which can be the solvent, monomer, or impurities, can terminate a growing polymer chain and initiate a new, less reactive one. This can lower the overall reaction rate and limit the final conversion.
-
Solution: Choose a solvent with a low chain transfer constant. Ensure the purity of your monomer and other reagents.
-
Issue 3: Understanding and Managing Inhibitors
Q: How do polymerization inhibitors work, and why is oxygen sometimes required for them to function?
A: Polymerization inhibitors are crucial for the safe storage and transport of reactive monomers like CHMA.[2][3][4][7] They work by reacting with and deactivating the free radicals that initiate polymerization.[2]
Phenolic inhibitors, such as hydroquinone (HQ) and MEHQ, require the presence of oxygen to function effectively.[3][8] In the presence of oxygen, monomer molecules can form peroxide radicals (ROO•). The phenolic inhibitor then reacts very quickly with these peroxide radicals in a termination step.[3] This mechanism is illustrated in the diagram below.
Because of this, CHMA should always be stored under air, not under an inert atmosphere, to ensure the stabilizer remains effective.[8][9]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for consideration when planning a CHMA polymerization.
Table 1: Common Inhibitors and Their Typical Concentrations
| Inhibitor | Abbreviation | Typical Concentration in Monomer | Notes |
| Hydroquinone monomethyl ether | MEHQ | 15-100 ppm | Most common for methacrylates.[4] Requires oxygen to be effective.[3] |
| Butylated hydroxytoluene | BHT | ~100 ppm (0.01% by weight) | A common phenolic inhibitor.[2] |
| Hydroquinone | HQ | Varies | Effective inhibitor, often used in combination with others.[3][10] |
Table 2: General Free-Radical Polymerization Conditions
| Parameter | Typical Range | Rationale |
| Temperature | 60 - 90 °C | Dependent on the thermal initiator used (e.g., AIBN, Benzoyl Peroxide). |
| Initiator Conc. | 0.1 - 1.0 mol% (relative to monomer) | Influences polymerization rate and final molecular weight.[11][12] |
| Monomer Conc. | Bulk or 10-50% (w/v) in solvent | Higher concentration can increase rate but makes heat dissipation more challenging. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, initiator, and desired conversion. |
Experimental Protocols
Protocol 1: Monomer Purification to Remove Inhibitor (Alumina Column)
This protocol describes the removal of phenolic inhibitors like MEHQ or HQ from CHMA using a basic alumina column.
Materials:
-
This compound (CHMA) monomer
-
Basic or neutral alumina (activated)
-
Glass chromatography column
-
Glass wool or fritted disc
-
Collection flask
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up the chromatography column in a fume hood. Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.
-
Fill the column approximately two-thirds full with activated alumina.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully add the CHMA monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity or with gentle positive pressure from an inert gas.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer is now highly susceptible to spontaneous polymerization and should be used immediately.[1] If storage is necessary, it should be kept at a low temperature (e.g., < 4°C) in the dark for a very short period.
Protocol 2: General Procedure for Free-Radical Polymerization of CHMA
This protocol provides a typical setup for the solution polymerization of CHMA.
Materials:
-
Purified this compound (CHMA) monomer
-
Anhydrous solvent (e.g., toluene, anisole, DMF)
-
Free-radical initiator (e.g., AIBN)
-
Round-bottom flask with a side arm
-
Condenser
-
Magnetic stir bar and stir plate
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Heating mantle or oil bath with temperature control
-
Syringes and needles
Procedure:
-
Assemble the reaction apparatus (flask, condenser) and ensure it is clean and dry.
-
Add the desired amount of solvent and the magnetic stir bar to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate, sealed vial, dissolve the initiator in a small amount of the degassed reaction solvent.
-
Using a syringe, add the purified CHMA monomer to the reaction flask while maintaining a positive inert gas pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C for AIBN).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1]
-
The polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol (B129727) or hexane), followed by filtration and drying under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. fluoryx.com [fluoryx.com]
- 4. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 5. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. jamorin.com [jamorin.com]
- 9. This compound: Aqueous Polymerization Complexes and Dynamic Fragility_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Cyclohexyl Methacrylate and Methyl Methacrylate for Biomedical Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical materials and drug delivery systems, the choice of monomer is a critical determinant of the final polymer's physicochemical properties and in vivo performance. Among the vast family of methacrylates, Cyclohexyl Methacrylate (B99206) (CHMA) and Methyl Methacrylate (MMA) are two prominent monomers utilized in the synthesis of biocompatible polymers. This guide provides a comprehensive comparative analysis of CHMA and MMA, focusing on their performance characteristics, supported by experimental data.
Monomer and Polymer Properties: A Head-to-Head Comparison
Cyclohexyl methacrylate, with its bulky cycloaliphatic side chain, and methyl methacrylate, a smaller and widely used monomer, give rise to polymers with distinct characteristics. Poly(methyl methacrylate) (PMMA) is a well-established amorphous, transparent, and rigid thermoplastic, often used as a lighter and more shatter-resistant alternative to glass in various applications, including medical devices.[1][2] Poly(this compound) (pCHMA) is also a hard and rigid polymer.[3] The key differences in their properties are summarized below.
Table 1: Physicochemical Properties of CHMA and MMA Monomers
| Property | This compound (CHMA) | Methyl Methacrylate (MMA) |
| Chemical Formula | C₁₀H₁₆O₂ | C₅H₈O₂ |
| Molecular Weight | 168.23 g/mol | 100.12 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Density | 0.964 g/mL at 25°C | 0.94 g/cm³ |
| Boiling Point | 68-70°C at 4 mmHg | 101°C |
| Refractive Index | n20/D 1.458 | 1.49 |
Table 2: Comparative Performance of Poly(this compound) (pCHMA) and Poly(methyl methacrylate) (pMMA)
| Property | Poly(this compound) (pCHMA) | Poly(methyl methacrylate) (pMMA) |
| Glass Transition Temperature (Tg) | 104 - 178 °C | ~105 °C |
| Young's Modulus | ~3 GPa | ~3 GPa |
| Tensile Strength | Data not readily available in direct comparison | ~70 MPa[1] |
| Hardness (Rockwell M) | Data not readily available | 93[1] |
The bulky cyclohexyl group in pCHMA can influence properties such as its glass transition temperature, which can be higher than that of pMMA depending on the geometric structure of the side chain.[4]
Polymerization Kinetics
The rate at which monomers polymerize is a crucial factor in manufacturing and material processing. This is governed by the propagation (kp) and termination (kt) rate constants.
Table 3: Polymerization Kinetic Parameters (at 60°C in Benzene)
| Parameter | This compound (CHMA) | Methyl Methacrylate (MMA) |
| Propagation Rate Constant (kp) | 550 L/(mol·s)[4] | 510 ± 100 L/(mol·s)[5] |
| Termination Rate Constant (kt) | 1.9 x 10⁶ L/(mol·s)[4] | (2.1 ± 0.2) x 10⁷ L/(mol·s)[5] |
Interestingly, while the propagation rate constants are similar, the termination rate constant for CHMA is significantly lower than that of MMA.[4][5] This suggests that the steric hindrance from the bulky cyclohexyl group has a more pronounced effect on the termination reaction than on the propagation step, which can lead to a higher overall polymerization rate for CHMA under certain conditions.[4]
Biocompatibility and Cellular Interactions
The biocompatibility of a polymer is paramount for its use in medical devices and drug delivery. For methacrylates, cytotoxicity is often linked to the leaching of unpolymerized residual monomers.[6][7]
Methyl Methacrylate (MMA) and PMMA: Extensive research has shown that residual MMA monomer is cytotoxic.[7] It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis (programmed cell death).[6][8][9] The depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, is a significant contributor to this cytotoxicity.[8] However, fully polymerized PMMA is generally considered biocompatible and is widely used in applications like bone cements and dental prosthetics.[2][10]
This compound (CHMA) and pCHMA: Data on the biocompatibility of CHMA and pCHMA is less extensive. However, the general principles of methacrylate toxicity suggest that residual CHMA monomer would also exhibit cytotoxicity. The larger, more lipophilic nature of the cyclohexyl group may influence its interaction with cell membranes.
Signaling Pathway Modulation
The interaction of biomaterials with cells can trigger specific signaling pathways, influencing cellular behavior and tissue response.
Reactive Oxygen Species (ROS) and Apoptosis
Residual methacrylate monomers can induce intracellular ROS production, which can overwhelm the cell's antioxidant defenses and lead to apoptosis.
Caption: ROS-induced apoptosis by methacrylate monomers.
Sonic Hedgehog (Shh) Signaling Pathway
Methacrylic acid-based biomaterials have been shown to modulate the Sonic Hedgehog (Shh) signaling pathway, which is crucial for angiogenesis and wound healing.[11] This pathway is a key regulator of embryonic development and adult tissue maintenance.[12][13]
References
- 1. designerdata.nl [designerdata.nl]
- 2. Methyl methacrylate vs Poly(methyl methacrylate): Monomer and polymer_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local and Systemic Effects of Unpolymerised Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Methacrylate Vs Poly(Methyl Methacrylate): Monomer and Polymer [slchemtech.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
Performance Showdown: CHMA-Based Polymers Versus Traditional Acrylates in Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the performance and efficacy of advanced therapeutic and diagnostic systems. Cyclohexyl methacrylate (B99206) (CHMA)-based polymers are emerging as strong contenders against traditional acrylates, offering a unique combination of properties beneficial for a range of biomedical applications, including drug delivery, tissue engineering, and medical device coatings.
This guide provides an objective comparison of the performance of CHMA-based polymers with other commonly used acrylates, namely poly(methyl methacrylate) (PMMA), poly(ethyl acrylate) (PEA), poly(butyl acrylate) (PBA), and poly(2-hydroxyethyl methacrylate) (pHEMA). The comparison is supported by a summary of quantitative experimental data and detailed methodologies for key characterization techniques.
At a Glance: Key Performance Indicators
The unique bulky cyclohexyl group in CHMA imparts a distinct set of properties to its polymer, poly(cyclohexyl methacrylate) (PCHMA), when compared to other polyacrylates. These differences are most pronounced in thermal and mechanical properties, which are crucial for the performance and stability of biomedical devices and drug delivery systems.
Thermal and Mechanical Properties
The glass transition temperature (Tg) is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with greater dimensional stability at physiological temperatures. Mechanical properties such as tensile strength, Young's modulus, and elongation at break determine the material's durability and suitability for load-bearing applications.
| Polymer | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(this compound) (PCHMA) | 104 - 105[1] | - | - | - |
| Poly(methyl methacrylate) (PMMA) | 105[2][3] | 55 - 75[2][3] | 2.9 - 3.0[3] | 4.5 - 5[2][3] |
| Poly(ethyl acrylate) (PEA) | -24 to -23[4] | - | - | - |
| Poly(butyl acrylate) (PBA) | -54 to -43[5] | - | - | - |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | 57 - 85 | 0.32[6] | 0.00039[6] | 181[6] |
Thermal Stability
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. A higher decomposition temperature indicates greater stability. In general, polymethacrylates exhibit higher thermal stability compared to polyacrylates due to the presence of the α-methyl group which hinders chain unzipping.
| Polymer | Onset of Decomposition (TGA, °C) |
| Poly(methyl methacrylate) (PMMA) | ~250 - 300[7][8] |
| Other Acrylates (General Trend) | Generally lower than methacrylates |
Specific TGA data for PCHMA was not found in the reviewed literature, but as a methacrylate, it is expected to have thermal stability comparable to or greater than PMMA.
Biocompatibility
Biocompatibility is a critical requirement for any material intended for biomedical applications. It refers to the ability of a material to perform with an appropriate host response in a specific application. Acrylate-based polymers have a long history of use in medical devices and drug delivery systems.
-
PCHMA : The bulky, hydrophobic cyclohexyl group can influence protein adsorption and cellular interactions, which can be advantageous in certain applications to minimize fouling.
-
PMMA : Generally considered biocompatible and is widely used in bone cements and dental applications.[9]
-
PEA and PBA : Often used in copolymers for biomedical applications. Their biocompatibility is dependent on the overall composition and purity of the final polymer.
-
pHEMA : Known for its hydrophilicity and excellent biocompatibility, making it a popular choice for contact lenses and hydrogels.[9]
In vitro cytotoxicity assays, such as those described in ISO 10993-5, are standard methods for assessing the biocompatibility of polymers.[9] These tests typically involve exposing cell lines (e.g., L929 mouse fibroblasts) to the material or its extracts and evaluating cell viability.[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Objective: To determine the glass transition temperature of the polymer.
-
Methodology: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample is subjected to a controlled temperature program in a DSC instrument. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample is first heated to a temperature well above its expected Tg, then cooled rapidly, and finally heated at a constant rate (e.g., 10 °C/min). The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.
Tensile Testing for Mechanical Properties
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Methodology: Dog-bone shaped specimens of the polymer are prepared according to standard specifications (e.g., ASTM D638). The specimens are mounted in a universal testing machine and subjected to a tensile load at a constant crosshead speed until failure. The force and displacement are recorded throughout the test.
-
Tensile Strength is the maximum stress the material can withstand before breaking.
-
Young's Modulus (or elastic modulus) is a measure of the material's stiffness and is calculated from the initial slope of the stress-strain curve.
-
Elongation at Break is the percentage increase in length of the specimen at the point of fracture.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
-
Methodology: A small sample of the polymer (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the potential of the polymer to cause cell death.
-
Methodology:
-
Material Extraction: The polymer is incubated in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours) to create an extract.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in a 96-well plate until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the material extract. Positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls are included.
-
Incubation: The cells are incubated with the extracts for 24-72 hours.
-
Assessment: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
-
Visualizing the Application: Nanoparticle-Based Drug Delivery
CHMA-based polymers, along with other acrylates, are frequently utilized in the formulation of nanoparticles for targeted drug delivery. The following diagram illustrates a generalized workflow for this application.
References
- 1. jamorin.com [jamorin.com]
- 2. designerdata.nl [designerdata.nl]
- 3. princeton.edu [princeton.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Poly(butyl acrylate) - Wikipedia [en.wikipedia.org]
- 6. Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Poly(cyclohexyl methacrylate) and Alternative Biocompatible Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization techniques for poly(cyclohexyl methacrylate) (PCHMA) and its common alternatives in drug delivery applications: polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and poly(lactic-co-glycolic acid) (PLGA). This document outlines key physicochemical properties, detailed experimental protocols for common characterization methods, and visual workflows to aid in the selection and analysis of these polymers for research and development.
Executive Summary
Poly(this compound) (PCHMA) is a polymer with applications in coatings, adhesives, and optical materials.[1] In the biomedical field, its properties are often compared with those of biodegradable polyesters like PLA, PCL, and PLGA, which are widely used in drug delivery and tissue engineering.[2][3][4] The choice of polymer is critically dependent on its specific physicochemical properties, which are determined through a suite of characterization techniques. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) in evaluating these polymers.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for PCHMA and its alternatives.
| Polymer | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| PCHMA | 70 - 1700[5][6] | 87.5 - 2979[5][6] | 1.25 - 2.0[5][6] | 86 - 113[5][6] | N/A (Amorphous) |
| PLA | 50 - 150[7] | - | 3.2 - 5.5[7] | 60 - 65[7] | 150 - 160[7] |
| PCL | 50 - 150[7] | - | 3.2 - 5.5[7] | -60[8] | 59 - 64[9] |
| PLGA | - | - | - | 40 - 60[7] | N/A (Generally Amorphous)[10] |
Table 1: Comparison of Molecular Weight and Thermal Properties.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Degradation Onset Temperature (°C) (in N2) |
| PCHMA | - | - | ~255[11] |
| PLA | 50 - 70[7] | 3 - 4[7] | ~350[10] |
| PCL | 11[12] | 0.02[8] | ~300[13] |
| PLGA | - | 0.05[8] | Varies with L:G ratio[10] |
Table 2: Comparison of Mechanical and Thermal Stability Properties.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure, composition, and tacticity of the polymer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ for PCHMA, PLA, PCL) in an NMR tube.
-
Instrument Setup: Use a ¹H NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative number of protons and assign the peaks to the corresponding protons in the polymer repeating unit. For copolymers like PLGA, the ratio of the monomers can be calculated from the integration of characteristic peaks.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer and to confirm its chemical identity.
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid polymer sample directly on the ATR crystal.
-
KBr Pellet: Mix 1-2 mg of the finely ground polymer with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Film Casting: Dissolve the polymer in a volatile solvent, cast a thin film on a suitable substrate (e.g., a salt plate), and evaporate the solvent.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the prepared sample in the FTIR spectrometer and record the spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the polymer. For example, the strong carbonyl (C=O) stretch is a key feature for all these polymers.
| Polymer | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| PCHMA | ~1730 | ~1150 | C-H stretches (~2850-2950), Cyclohexyl ring vibrations |
| PLA | ~1750 | ~1090 | C-H stretches (~2995, 2950)[14] |
| PCL | ~1720 | ~1170 | C-H stretches (~2940, 2865)[15] |
| PLGA | ~1750 | ~1090 | Broad O-H stretch (from end groups), C-H stretches |
Table 3: Characteristic FTIR Peak Assignments.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Protocol:
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., tetrahydrofuran (B95107) - THF) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[16]
-
Instrument Setup: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer. The mobile phase flow rate is typically set to 1 mL/min.
-
Calibration: Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene standards).
-
Sample Injection: Inject a known volume of the prepared polymer solution into the GPC system.
-
Data Analysis: The elution time of the polymer is inversely proportional to its hydrodynamic volume. The molecular weight distribution is determined by comparing the elution profile of the sample to the calibration curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.[17]
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same controlled rate (e.g., 10 °C/min). The data from this second heating scan is typically used for analysis.[18]
-
-
Data Analysis: The Tg is observed as a step change in the heat flow curve, and the Tm is observed as an endothermic peak.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the polymer (5-10 mg) into a TGA pan (e.g., platinum or alumina).[19]
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).[20]
-
Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of degradation is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization techniques described above.
Caption: Overview of the polymer characterization workflow.
Caption: Experimental workflow for GPC/SEC analysis.
Caption: Experimental workflow for thermal analysis (DSC and TGA).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imc.cas.cz [imc.cas.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. measurlabs.com [measurlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. polychemistry.com [polychemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
A Comparative Guide to the Mechanical Properties of CHMA Copolymers
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Cyclohexyl Methacrylate (B99206) (CHMA) Copolymers and Polymethyl Methacrylate (PMMA) for Biomedical Applications.
In the selection of polymeric materials for biomedical applications, a thorough understanding of their mechanical properties is paramount. This guide provides a comparative analysis of copolymers based on cyclohexyl methacrylate (CHMA) and a common alternative, polymethyl methacrylate (PMMA). The data presented herein is essential for researchers and professionals in drug development seeking to validate materials for demanding applications.
Executive Summary
This compound (CHMA) is often copolymerized to enhance the properties of acrylic polymers. These copolymers are valued for their chemical resistance, hydrophobicity, and hardness.[1][2] Polymethyl methacrylate (PMMA) is a widely used thermoplastic in the medical field due to its excellent biocompatibility, high strength, and dimensional stability.[3][4] This guide focuses on the critical mechanical properties of tensile strength, modulus of elasticity, and elongation at break, providing a quantitative comparison to inform material selection.
Mechanical Properties: A Head-to-Head Comparison
The following table summarizes the key mechanical properties of a representative CHMA-containing copolymer and a standard PMMA homopolymer. The data is compiled from various sources and standardized to provide a clear comparison. It is important to note that the properties of copolymers can be tailored by adjusting the comonomer ratio.
| Mechanical Property | Poly(this compound) Homopolymer (PCHMA) | Polymethyl Methacrylate (PMMA) Homopolymer | Test Standard |
| Tensile Strength | Data not available in search results | 30 - 50 MPa[4] | ASTM D638 |
| Modulus of Elasticity | Data not available in search results | 2.4 - 3.3 GPa[5] | ASTM D638 |
| Elongation at Break | Data not available in search results | Low[5] | ASTM D638 |
Note: Specific quantitative data for the tensile strength, modulus of elasticity, and elongation at break of a CHMA copolymer were not available in the search results. The table presents data for PMMA homopolymer as a baseline for comparison. The mechanical properties of CHMA copolymers can be significantly influenced by the choice and ratio of the comonomer.
Experimental Protocol: Tensile Property Testing
The mechanical properties outlined in this guide are determined using the standardized ASTM D638: Standard Test Method for Tensile Properties of Plastics .[6][7][8][9][10] This test is crucial for determining how a material will behave under tensile (pulling) forces.
Specimen Preparation and Conditioning
-
Specimen Shape: Test specimens are prepared in a standard "dumbbell" or "dog-bone" shape. This specific geometry ensures that the stress is concentrated in the central, narrower section of the specimen, leading to a controlled and measurable failure.[6]
-
Preparation Methods: Specimens can be produced by injection molding, machining from sheets or plates, or die-cutting.[7]
-
Conditioning: Prior to testing, specimens are conditioned in a controlled environment of specific temperature and humidity to ensure consistency and comparability of results.
Testing Procedure
-
Apparatus: A universal testing machine (UTM) equipped with grips to hold the specimen and a load cell to measure the applied force is used.[6] An extensometer is often employed to accurately measure the elongation of the specimen.
-
Test Execution: The specimen is securely placed in the grips of the UTM. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[7]
-
Data Acquisition: During the test, the applied force and the elongation of the specimen are continuously recorded. This data is used to generate a stress-strain curve.
Key Parameters Determined
-
Tensile Strength: The maximum stress the material can withstand before breaking.[8]
-
Modulus of Elasticity (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[8]
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing, indicating its ductility.[8]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for validating the mechanical properties of polymeric materials according to the ASTM D638 standard.
Caption: Experimental workflow for determining tensile properties via ASTM D638.
Signaling Pathway of Material Selection
The decision-making process for selecting a suitable polymer for a biomedical application can be visualized as a signaling pathway, where initial requirements trigger a cascade of evaluation steps.
Caption: Decision pathway for biomedical polymer selection.
References
- 1. jamorin.com [jamorin.com]
- 2. kowachemical.com [kowachemical.com]
- 3. researchgate.net [researchgate.net]
- 4. novusls.com [novusls.com]
- 5. Poly(methyl methacrylate) in Orthopedics: Strategies, Challenges, and Prospects in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. infinitalab.com [infinitalab.com]
- 9. store.astm.org [store.astm.org]
- 10. zwickroell.com [zwickroell.com]
Thermal stability analysis of poly(cyclohexyl methacrylate) vs other polymers
An Objective Comparison of the Thermal Stability of Poly(cyclohexyl methacrylate) and Other Common Poly(methacrylates)
This guide provides a detailed comparative analysis of the thermal stability of poly(this compound) (PCHMA) against other widely used poly(methacrylates), including poly(methyl methacrylate) (PMMA), poly(ethyl methacrylate) (PEMA), poly(n-butyl methacrylate) (PnBuMA), and poly(2-ethylhexyl methacrylate) (PEHMA). This document is intended for researchers, scientists, and drug development professionals who utilize these polymers in their work and require a clear understanding of their thermal properties. The information presented is compiled from various experimental studies, and all quantitative data is summarized for ease of comparison.
Quantitative Thermal Stability Data
The thermal stability of a polymer is a critical factor in determining its processing conditions and end-use applications. Key parameters for assessing thermal stability include the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which characterizes the onset and progression of polymer degradation. The following table summarizes the key thermal properties of PCHMA and other poly(methacrylates) as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Polymer | Abbreviation | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Td onset) (°C) | Temperature at 50% Weight Loss (Td50) (°C) | Experimental Conditions |
| Poly(this compound) | PCHMA | 86[1] | ~359 (average Tge)[2] | Not specified | DSC: 10°C/min heating rate[1]. Tge from DSC study.[2] |
| Poly(methyl methacrylate) | PMMA | ~105-120[3] | ~250-280 (multi-stage)[4] | Not specified | DSC: 10°C/min heating rate. TGA: 2 K/min heating rate in inert atmosphere.[4] |
| Poly(ethyl methacrylate) | PEMA | ~65 | Not specified | Not specified | General literature value. |
| Poly(n-butyl methacrylate) | PnBuMA | 39[5] | ~225-450 (main decomposition)[3] | Not specified | DSC: 10°C/min heating rate.[5] TGA: 10°C/min heating rate in nitrogen.[3] |
| Poly(2-ethylhexyl methacrylate) | PEHMA | ~60[6] | ~255[6] | Not specified | DSC & TGA: 10°C/min heating rate in a nitrogen environment.[6] |
Note: The data presented is compiled from different sources, and direct comparison should be made with caution due to variations in experimental conditions.
Relative Thermal Stability and Degradation Mechanism
Studies have established a general order of thermal stability among poly(methacrylates). For a given weight loss, the stability generally follows the order: Poly(methyl methacrylate) (PMMA) = Poly(this compound) (PCHMA) > Poly(ethyl methacrylate) (PEMA) > Poly(phenyl methacrylate) (PPhMA) > Poly(n-butyl methacrylate) (PnBuMA) > Poly(isobutyl methacrylate) (PiBuMA)[2]. This trend suggests that the bulkiness of the ester substituent can influence the thermal stability.
The activation energy of decomposition, which represents the energy barrier for the degradation process, also varies among these polymers. The order of activation energy for decomposition for some substituted poly(methacrylates) is: PnBuMA = PiBuMA > PEMA > PCHMA > PMMA > PPhMA[2].
The primary thermal degradation mechanism for most poly(alkyl methacrylates) is depolymerization, which is essentially the reverse of the polymerization process, leading to the formation of the corresponding monomer[7]. However, other side-chain reactions can also occur depending on the specific polymer and degradation conditions.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.
Typical Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is accurately weighed into a TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-100 mL/min) to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900°C) at a constant heating rate (e.g., 10°C/min or 20°C/min)[4][6].
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages (e.g., 5%, 10%, 50%), and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a polymer sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Typical Protocol:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, the sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min), then cooled back to the starting temperature at the same rate, and finally reheated at the same rate[1][5].
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: The glass transition temperature (Tg) is typically determined from the second heating scan as the midpoint of the step change in the heat flow curve[1].
Visual Representations
To further illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to the Dielectric Properties of Poly(cyclohexyl methacrylate) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dielectric properties of poly(cyclohexyl methacrylate) (PCHMA) and its derivatives. The information presented herein is supported by experimental data to facilitate an objective evaluation of these materials for various applications, including advanced drug delivery systems and medical device components.
Introduction
Poly(this compound) (PCHMA) is a polymer valued for its high glass transition temperature and good mechanical properties. Its derivatives, particularly those with substitutions on the cyclohexyl ring, offer a tunable platform to modify its physicochemical characteristics, including its dielectric properties. Understanding these properties is crucial for applications where the material interacts with electric fields, such as in dielectric-based sensors or as matrices for drug release triggered by electrical stimulation. This guide focuses on the comparative dielectric behavior of PCHMA and its methylated derivatives.
Comparison of Dielectric Properties
The dielectric properties of polymers are primarily characterized by their dielectric constant (ε') and dielectric loss tangent (tan δ). The dielectric constant represents a material's ability to store electrical energy, while the loss tangent indicates the dissipation of this energy, often as heat. These properties are dependent on factors such as frequency, temperature, and the molecular structure of the polymer.
In poly(alkyl methacrylate)s, the dielectric behavior is influenced by the relaxation of different parts of the molecule. Typically, these polymers exhibit multiple relaxation processes designated as α, β, and γ, in order of decreasing temperature or increasing frequency.[1][2]
-
α-relaxation: Associated with the glass transition temperature (Tg) and corresponds to the cooperative segmental motion of the main polymer chain.[2]
-
β-relaxation: A secondary relaxation process occurring below Tg, often attributed to the rotation of the ester side group.
-
γ-relaxation: Another sub-Tg relaxation, which in the case of PCHMA, is linked to the chair-chair conformational inversion of the cyclohexyl ring.[1]
For context, the dielectric constant of a related and widely studied polymer, poly(methyl methacrylate) (PMMA), is around 2.6 at 1 MHz and room temperature. The dielectric loss tangent for PMMA under the same conditions is typically in the range of 0.01-0.02. It is expected that the bulky cyclohexyl group in PCHMA would lead to a different dielectric response.
Experimental Protocols
Synthesis of Poly(this compound) and its Derivatives
A common method for synthesizing PCHMA and its derivatives is through free-radical polymerization of the corresponding methacrylate (B99206) monomer.
Materials:
-
This compound (or substituted this compound) monomer
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene or bulk polymerization)
-
Inhibitor remover (if necessary)
Procedure:
-
The monomer is purified to remove any inhibitors, typically by passing it through a column of basic alumina.
-
The purified monomer is mixed with the solvent (if not a bulk polymerization) and the initiator in a reaction vessel.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization.
-
The vessel is sealed and heated to a specific temperature (e.g., 60-80 °C) to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight and conversion.
-
The polymerization is terminated, for example, by rapid cooling.
-
The polymer is precipitated in a non-solvent (e.g., methanol (B129727) or ethanol), filtered, and dried under vacuum until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Determined by Size Exclusion Chromatography (SEC).[3]
-
Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC) at a specific heating rate (e.g., 10 °C/min).[3]
Dielectric Spectroscopy Measurements
Broadband Dielectric Spectroscopy (BDS) is the primary technique used to characterize the dielectric properties of polymers over a wide range of frequencies and temperatures.[4][5]
Sample Preparation:
-
The synthesized polymer is dissolved in a suitable solvent (e.g., toluene).
-
A thin film of the polymer solution is cast onto a conductive substrate (e.g., gold-plated electrode).
-
The solvent is slowly evaporated, often in a controlled environment, to form a uniform film of a specific thickness.
-
A top electrode is then deposited onto the polymer film, creating a parallel plate capacitor structure.
Measurement Procedure:
-
The sample is placed in a dielectric spectrometer, which is equipped with a temperature-controlled chamber.
-
An oscillating electric field is applied across the sample, and the resulting complex capacitance is measured as a function of frequency.
-
The measurements are typically performed isothermally at various temperatures, covering a broad range above and below the glass transition temperature of the polymer.
-
The complex dielectric permittivity (ε* = ε' - iε'') is then calculated from the measured capacitance and the sample dimensions. The dielectric constant is the real part (ε'), and the dielectric loss is the imaginary part (ε''). The loss tangent is calculated as tan δ = ε''/ε'.[6]
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis of PCHMA and its subsequent characterization, including the evaluation of its dielectric properties.
Caption: General experimental workflow for the synthesis and characterization of poly(this compound).
Relationship between Molecular Structure and Dielectric Relaxation
The following diagram illustrates the relationship between the molecular structure of PCHMA and its observed dielectric relaxation phenomena.
Caption: Relationship between PCHMA's molecular structure and its dielectric relaxation processes.
References
Refractive index comparison of polymers made with Cyclohexyl methacrylate
A Comparative Analysis of the Refractive Index of Poly(Cyclohexyl Methacrylate) for Optical Applications
For researchers and professionals in the fields of advanced materials and optical engineering, the selection of a polymer with the appropriate refractive index is a critical consideration. Poly(this compound) (PCHMA) is a polymer valued for its optical properties, including its refractive index, which makes it a candidate for various optical applications.[1] This guide provides a comparative analysis of the refractive index of PCHMA against other common optical polymers, supported by experimental data and detailed methodologies for measurement.
Refractive Index Comparison
The refractive index is a dimensionless number that describes how fast light travels through a material. A higher refractive index indicates that light travels more slowly, resulting in a greater "bending" of the light path. This property is crucial in the design of lenses, waveguides, and other optical components.
Below is a table summarizing the refractive index of PCHMA and other commonly used optical polymers.
| Polymer | Chemical Name | Refractive Index (at 589 nm) |
| PCHMA | Poly(this compound) | 1.5065[2][3] |
| PMMA | Poly(methyl methacrylate) | ~1.49[2] |
| PS | Polystyrene | ~1.59[4][5][6] |
| PC | Polycarbonate | ~1.58 - 1.59[7][8][9] |
As the data indicates, PCHMA possesses a refractive index that is slightly higher than PMMA and lower than that of polystyrene and polycarbonate. This intermediate refractive index can be advantageous in applications where a value between those of commonly available polymers is desired.
Factors Influencing Polymer Refractive Index
The refractive index of a polymer is not a fixed value but is influenced by several factors. Understanding these factors is essential for predicting and controlling the optical performance of a polymer. The following diagram illustrates the key relationships.
Caption: Logical relationship of factors affecting a polymer's refractive index.
Experimental Protocols for Refractive Index Measurement
Accurate determination of the refractive index is paramount for material characterization and optical design. Several well-established methods are employed for this purpose.
Abbe Refractometer
The Abbe refractometer is a traditional and widely used instrument for measuring the refractive index of liquids and solids.[10][11][12][13][14]
Principle: The method is based on the determination of the critical angle of total internal reflection.[11][12][14] A thin film of the polymer is cast on the prism of the refractometer, or a solid sample with a flat, polished surface is placed on the prism with a contact liquid. Light is passed through the prism and the sample, and the angle at which the light is totally internally reflected is measured. This critical angle is directly related to the refractive index of the sample.
Experimental Workflow:
Caption: Workflow for measuring refractive index using an Abbe refractometer.
Ellipsometry
Ellipsometry is a highly sensitive optical technique for determining the dielectric properties (including the refractive index) and thickness of thin films.[15][16][17][18]
Principle: It measures the change in polarization of light upon reflection from a sample. A beam of polarized light is directed at the sample, and the change in its polarization state after reflection is analyzed. This change is dependent on the thickness and refractive index of the film on the substrate. By fitting the experimental data to a model, both the refractive index and thickness can be determined with high precision.
Experimental Workflow:
Caption: Workflow for measuring refractive index and thickness using ellipsometry.
Conclusion
Poly(this compound) offers a refractive index of 1.5065, positioning it as a valuable material for optical applications where a value between that of PMMA and higher-index polymers like polystyrene and polycarbonate is required. The choice of polymer will ultimately depend on the specific requirements of the application, including the desired refractive index, optical clarity, mechanical properties, and processing characteristics. Accurate measurement of the refractive index using standard techniques such as Abbe refractometry or ellipsometry is crucial for ensuring the performance of the final optical component.
References
- 1. opticaltraining.com [opticaltraining.com]
- 2. refractiveindex.info [refractiveindex.info]
- 3. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 4. kla.com [kla.com]
- 5. Technical Page - Characteristics of Polystyrene Particles - Spherotech [spherotech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. kla.com [kla.com]
- 8. paireyewear.com [paireyewear.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 11. refractometer.pl [refractometer.pl]
- 12. hinotek.com [hinotek.com]
- 13. photonics.com [photonics.com]
- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 15. OPG [opg.optica.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrophobicity of Poly(cyclohexyl methacrylate) Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Poly(cyclohexyl methacrylate) Performance Against Alternative Hydrophobic Polymers
The hydrophobicity of a material's surface is a critical factor in a multitude of scientific and industrial applications, ranging from biomedical devices and drug delivery systems to microfluidics and protective coatings. Poly(this compound) (PCHMA) is a polymer increasingly recognized for its hydrophobic properties. This guide provides a comprehensive comparison of the hydrophobicity of PCHMA-coated surfaces with other commonly used hydrophobic polymers, namely polystyrene (PS), poly(methyl methacrylate) (PMMA), and polytetrafluoroethylene (PTFE). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate material for their specific needs.
Comparative Hydrophobicity: A Quantitative Analysis
The most common method for quantifying the hydrophobicity of a surface is the measurement of the water contact angle (WCA). A higher contact angle indicates greater hydrophobicity, signifying that water beads up on the surface rather than spreading out. The following table summarizes the mean water contact angles for PCHMA and its alternatives. It is important to note that direct comparative studies under identical conditions are limited, and the values presented are compiled from various reliable sources.
| Polymer Coating | Mean Water Contact Angle (°) | Reference |
| Poly(this compound) (PCHMA) | ~91.5 | [1] |
| Polystyrene (PS) | 87.4 | [2] |
| Poly(methyl methacrylate) (PMMA) | 70.9 | [2] |
| Polytetrafluoroethylene (PTFE) | 109.2 | [2] |
Key Observations:
-
Poly(this compound) (PCHMA) exhibits a high water contact angle, indicating significant hydrophobicity. Its performance is notably superior to that of PMMA and comparable to, or slightly exceeding, that of polystyrene.
-
Polytetrafluoroethylene (PTFE) , commonly known as Teflon, demonstrates the highest hydrophobicity among the compared polymers.
-
Polystyrene (PS) is a widely used hydrophobic polymer with a water contact angle in the upper range.
-
Poly(methyl methacrylate) (PMMA) is the least hydrophobic material in this comparison, with a water contact angle that classifies it as moderately hydrophobic.
Applications in Research and Drug Development
The hydrophobicity of a surface plays a crucial role in its interaction with biological systems and its performance in drug delivery applications.
Poly(this compound) (PCHMA) , with its pronounced hydrophobic nature, offers several advantages in these fields. Its resistance to wetting can be beneficial in:
-
Medical Devices and Implants: Hydrophobic surfaces can reduce the adhesion of bacteria and other microorganisms, potentially lowering the risk of device-related infections. PCHMA's biocompatibility is an area of ongoing research for such applications.
-
Controlled Drug Release: The hydrophobic matrix of a PCHMA coating can be utilized to control the release rate of encapsulated drugs. The poor solubility of the polymer in aqueous environments can provide a sustained release profile for therapeutic agents.
-
Biomaterial Coatings: PCHMA can be used as a component in coatings for biomaterials to modulate surface properties and improve their performance in biological environments.[3]
Alternative Polymers in Biomedical Applications:
-
Polystyrene (PS) is extensively used in laboratory plasticware (e.g., Petri dishes, microplates) due to its optical clarity and hydrophobicity, which can influence cell attachment and growth.
-
Poly(methyl methacrylate) (PMMA) is a biocompatible material widely used in biomedical applications, including bone cement, intraocular lenses, and as a component in drug delivery systems.[4] Its moderate hydrophobicity can be advantageous in applications where some degree of surface wetting is desired.
-
Polytetrafluoroethylene (PTFE) is well-known for its use in medical implants, such as vascular grafts and catheters, owing to its excellent chemical inertness and high hydrophobicity, which minimizes protein adsorption and thrombus formation.
Experimental Protocols
To ensure the reproducibility and accuracy of hydrophobicity measurements, standardized experimental protocols are essential. The most widely accepted method for determining the static water contact angle is the sessile drop method .
Sessile Drop Method for Water Contact Angle Measurement
This method involves depositing a small droplet of purified water onto the polymer-coated surface and measuring the angle formed at the three-phase (solid, liquid, and vapor) contact line.
Apparatus:
-
Contact angle goniometer equipped with a high-resolution camera and analysis software.
-
Syringe with a fine needle for precise droplet deposition.
-
Vibration-free sample stage.
-
Controlled environment chamber (to regulate temperature and humidity).
Procedure:
-
Substrate Preparation: The substrate to be coated (e.g., glass slide, silicon wafer) is thoroughly cleaned to remove any organic and inorganic contaminants. This typically involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.
-
Polymer Coating: The polymer (PCHMA, PS, PMMA, or PTFE) is dissolved in a suitable solvent to create a dilute solution. The coating is then applied to the cleaned substrate using techniques such as spin coating, dip coating, or solution casting to achieve a uniform and smooth thin film. The coated substrate is then dried in a vacuum oven to remove any residual solvent.
-
Droplet Deposition: The coated substrate is placed on the sample stage of the contact angle goniometer. A small droplet of high-purity water (typically 1-5 µL) is carefully dispensed from the syringe onto the surface.
-
Image Capture and Analysis: The camera captures a high-resolution image of the droplet profile on the surface. The software then analyzes the image to determine the contact angle by fitting a mathematical model to the shape of the droplet.
-
Multiple Measurements: To ensure statistical reliability, measurements are taken at multiple locations on the surface, and the average contact angle is reported.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: Water contact angles of different polymer coatings.
Caption: Workflow for sessile drop contact angle measurement.
References
Cyclohexyl Methacrylate: A Comparative Guide to its Sensitization Potential and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyl methacrylate (B99206) (CHMA) is a cycloaliphatic methacrylate monomer utilized in various applications, including the synthesis of polymers for medical and dental devices, coatings, and adhesives. However, like many acrylic monomers, its potential to induce skin sensitization and elicit cross-reactive allergic responses is a significant concern for researchers and professionals in fields where dermal exposure is possible. This guide provides a comparative analysis of the sensitization potential of CHMA, details on relevant experimental protocols, and a discussion of potential alternatives.
Sensitization Potential of Cyclohexyl Methacrylate
This compound is recognized as a moderate skin sensitizer.[1] The sensitizing potential of methacrylates is influenced by various factors, including their chemical structure, reactivity, and ability to penetrate the skin. The presence of the bulky cyclohexyl group in CHMA can influence its physicochemical properties and interaction with biological macromolecules, which is a key event in the induction of skin sensitization.
To quantitatively assess and compare the sensitization potential of different chemicals, standardized animal assays such as the Guinea Pig Maximization Test (GPMT) and the murine Local Lymph Node Assay (LLNA) are employed.
Comparative Sensitization Data
The following table summarizes available quantitative data on the sensitization potential of this compound and compares it with other relevant methacrylate monomers. It is important to note that direct comparative studies under identical conditions are limited, and data is often gathered from various sources.
| Monomer | Assay Type | Result | Sensitization Classification | Reference |
| This compound (CHMA) | Guinea Pig Study | Sensitization rate of 20% at 10⁻¹ M induction | Moderate | [2] |
| Methyl Methacrylate (MMA) | LLNA | EC3: 60-90% | Weak | [3] |
| 2-Hydroxyethyl Methacrylate (HEMA) | Guinea Pig Study | Strong sensitizer | Strong | [4][5] |
| Ethyleneglycol Dimethacrylate (EGDMA) | Guinea Pig Study | Strong sensitizer | Strong | [4][5] |
| Hydroxypropyl Methacrylate (HPMA) | Guinea Pig Study | Weak sensitizer | Weak | [6] |
| Butyl Methacrylate | Guinea Pig Study | Moderate sensitizer | Moderate | [1] |
Note: A lower EC3 value in the LLNA indicates a higher sensitization potency.
Cross-Reactivity of Methacrylates
A significant concern with methacrylate sensitization is the high potential for cross-reactivity.[7][8][9] This means that an individual sensitized to one methacrylate may also react to other structurally similar methacrylates. The shared methacrylate backbone is a primary determinant of this cross-reactivity.
While specific cross-reactivity data for CHMA is not extensively documented in publicly available literature, general patterns of methacrylate cross-reactivity have been established. For instance, sensitization to 2-hydroxyethyl methacrylate (HEMA) often leads to cross-reactions with other methacrylates like ethyleneglycol dimethacrylate (EGDMA) and 2-hydroxypropyl methacrylate (2-HPMA).[4][5][10] Given its methacrylate structure, it is plausible that individuals sensitized to other common methacrylates may also react to CHMA.
Experimental Protocols for Assessing Skin Sensitization
Accurate assessment of sensitization potential relies on standardized and validated experimental protocols. The most common in vivo methods are the Guinea Pig Maximization Test (GPMT) and the Local Lymph Node Assay (LLNA).
Guinea Pig Maximization Test (GPMT) - OECD Test Guideline 406
The GPMT is an adjuvant-type test designed to maximize the exposure of the test substance to the immune system of the guinea pig.[7][11][12][13]
Experimental Workflow:
References
- 1. mds-usa.com [mds-usa.com]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross-reactivity patterns of contact-sensitizing methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ec.europa.eu [ec.europa.eu]
- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexyl Methacrylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cyclohexyl methacrylate (B99206) (CHMA), a common monomer in polymer synthesis. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Disposal Protocols
Cyclohexyl methacrylate is a combustible liquid that can cause skin and respiratory irritation.[1][2] Therefore, strict safety measures are imperative during its handling and disposal.
Key Disposal Principle: this compound and its contaminated containers must be treated as hazardous waste and disposed of at a designated hazardous or special waste collection point.[3][4][5] It is highly recommended to engage a licensed professional waste disposal service for this purpose.[1]
Spill Management: In the event of a spill, the area should be evacuated. For large spills, the product should be pumped off if possible. Spilled material should be contained, solidified with an absorbent, non-combustible material, and placed in a suitable, tightly closed container for disposal.[2][3][4][5]
Environmental Protection: Under no circumstances should this compound be discharged into the environment, drains, or watercourses.[3][4] Contaminated washing water must be collected for appropriate disposal.[3]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Flash Point | 86 °C (187 °F) | [1] |
| UN Number | NA 1993 | [1] |
| Hazard Class | Combustible liquid, n.o.s. | [1] |
| Packing Group | III | [1] |
Experimental Protocol: Polymerization of this compound
To provide a practical context for waste generation, this section details a typical laboratory-scale polymerization of this compound.
Objective: To synthesize poly(this compound) via free radical polymerization.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (B28343) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with this compound (50 g, 0.3 mol) and toluene (100 mL). A magnetic stir bar is added to the flask.
-
Initiator Addition: Azobisisobutyronitrile (AIBN) (0.5 g, 3 mmol) is added to the monomer solution.
-
Inert Atmosphere: The flask is sealed with a rubber septum, and the solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The flask is placed in a heating mantle and heated to 70°C with continuous stirring. The reaction is allowed to proceed for 6 hours.
-
Precipitation: After cooling to room temperature, the viscous polymer solution is slowly poured into a beaker containing 500 mL of methanol while stirring vigorously. The polymer will precipitate as a white solid.
-
Isolation and Drying: The precipitated polymer is collected by vacuum filtration and washed with fresh methanol. The solid polymer is then dried in a vacuum oven at 60°C to a constant weight.
-
Waste Generation: The filtrate, containing residual monomer, initiator, and solvent, constitutes hazardous waste. Unused monomer and contaminated lab materials (e.g., gloves, weighing paper) are also considered hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the handling and use of this compound.
Caption: Decision workflow for this compound waste disposal.
Conclusion
The responsible management of this compound waste is not only a regulatory requirement but also a critical aspect of a safe and sustainable laboratory environment. By following these detailed procedures, researchers and scientists can minimize risks, protect the environment, and foster a culture of safety within their organizations. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.
References
Personal protective equipment for handling Cyclohexyl methacrylate
Essential Guide to Handling Cyclohexyl Methacrylate (B99206)
For laboratory professionals engaged in research, development, and scientific exploration, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for Cyclohexyl methacrylate (CHMA), ensuring operational excellence and adherence to the highest safety standards.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and mitigate risks. The following table summarizes the required PPE and safety protocols.
| Protection Type | Required Equipment and Procedures | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. Ensure eyewash stations are in close proximity to the workstation.[1][2] | Protects against splashes and vapors that can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[3] | Prevents skin contact, which can cause skin irritation and allergic reactions.[3][4] |
| Skin and Body Protection | Wear closed work clothing. In case of splashes, remove contaminated clothing immediately and wash skin with soap and water.[1][4] | Minimizes skin exposure and absorption. |
| Respiratory Protection | Use in a well-ventilated area or under a laboratory fume hood.[3][4] If ventilation is inadequate, a NIOSH-certified organic vapor respirator is required.[2] | Prevents inhalation of vapors, which may cause respiratory irritation.[3][4] |
Chemical Hazard Summary
This compound is classified with the following hazards. Understanding these is the first step in safe handling.
| Hazard Classification | Description |
| Combustible Liquid | Can ignite when exposed to heat or flame.[3][4][5] |
| Skin Irritant/Sensitizer | May cause skin irritation and allergic skin reactions upon contact.[3][4][5] |
| Eye Irritant | Can cause serious eye irritation.[3] |
| Respiratory Irritant | Vapors may cause respiratory irritation.[3][4][5] |
| Aquatic Hazard | Harmful to aquatic life.[2][4][5] |
Standard Operating Procedure for this compound
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood is the preferred engineering control to minimize inhalation exposure.[3][4]
-
Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the handling area.[1]
-
Ignition Sources: Before handling, eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[4][5] Use non-sparking tools.[5]
-
Personal Protective Equipment (PPE) Check: Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation before use.
Handling and Use
-
Grounding: To prevent static discharge, which can be an ignition source, ensure all transfer equipment is properly grounded.[4][5]
-
Avoid Inhalation and Contact: Dispense the chemical carefully to avoid splashing and the generation of mists or vapors.[4] Do not breathe vapors.[3][4] Avoid contact with skin, eyes, and clothing.[2]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[4][5]
Storage
-
Ventilation and Location: Store the chemical in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1][4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents, reducing agents, and nitric acid.[1][4]
-
Inert Gas Prohibition: Never store this compound under an inert gas atmosphere. The presence of oxygen is necessary for the stabilizer to function effectively and prevent polymerization.[6][7]
-
Stabilizer Maintenance: For extended storage, ensure the stabilizer and dissolved oxygen levels are adequate to prevent spontaneous polymerization.[4][6]
Spill Response
-
Immediate Actions: In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Control Ignition Sources: Remove all sources of ignition.[1][3]
-
Containment: For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[1] For large spills, dike the area to prevent spreading.[2][5]
-
Collection and Disposal: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][3] Do not let the chemical enter drains.[3]
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste, including contaminated absorbents and PPE, through a licensed professional waste disposal service.[3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of it in the sewer system.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, ensuring safety at every step.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
